molecular formula C6H13N3O2 B3119343 Imidodicarbonic diamide, N-butyl- CAS No. 25055-06-5

Imidodicarbonic diamide, N-butyl-

Cat. No.: B3119343
CAS No.: 25055-06-5
M. Wt: 159.19 g/mol
InChI Key: QMGKCLMOOWKQMM-UHFFFAOYSA-N
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Description

Imidodicarbonic diamide, N-butyl- is a useful research compound. Its molecular formula is C6H13N3O2 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidodicarbonic diamide, N-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidodicarbonic diamide, N-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-butyl-3-carbamoylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-2-3-4-8-6(11)9-5(7)10/h2-4H2,1H3,(H4,7,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGKCLMOOWKQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402355
Record name Imidodicarbonic diamide, N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25055-06-5
Record name Imidodicarbonic diamide, N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Imidodicarbonic Diamide, N-butyl- (CAS 25055-06-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and potential applications of Imidodicarbonic diamide, N-butyl-, also known as 1-Butylbiuret. Given the limited publicly available data for this specific derivative, this document synthesizes information on the parent compound, biuret, with established principles of organic chemistry to offer a scientifically grounded perspective for research and development.

Core Chemical Identity and Properties

Imidodicarbonic diamide, N-butyl- is an N-substituted derivative of biuret. The introduction of the butyl group is expected to modify the physicochemical properties of the parent molecule, primarily by increasing its lipophilicity.

Table 1: Physicochemical Properties of Imidodicarbonic diamide, N-butyl-
PropertyValueSource/Method
CAS Number 25055-06-5-
Molecular Formula C6H13N3O2[1]
Molecular Weight 159.19 g/mol [1]
Synonyms 1-Butylbiuret, (butylamino)-N-(methyl)carboxamide, (butylaminocarbonyl)(aminocarbonyl)amine[1]
Predicted LogP 1.27[1]
Predicted PSA 88.70 Ų[1]

Synthesis and Reaction Mechanisms

While specific literature on the synthesis of N-butyl-imidodicarbonic diamide is scarce, a plausible and established method for creating N-alkyl substituted biurets involves the reaction of an isocyanate with urea or its derivatives. The synthesis of the parent compound, biuret, typically involves the controlled heating of urea.[2][3][4]

Proposed Synthesis Workflow

A likely synthetic route to N-butyl-imidodicarbonic diamide would involve the reaction of butyl isocyanate with urea.

Reaction:

CH3(CH2)3-N=C=O + H2N-CO-NH2 → CH3(CH2)3-NH-CO-NH-CO-NH2

Causality of Experimental Choices:

  • Reactants: Butyl isocyanate is a common and commercially available starting material. Urea is an inexpensive and readily available source for the core biuret structure.

  • Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), would be suitable to dissolve the reactants and facilitate the reaction.

  • Temperature: The reaction is typically carried out at a controlled temperature, often slightly elevated, to promote the reaction without causing decomposition of the reactants or product. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial.

  • Purification: The final product would likely be purified by recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts.

Diagram 1: Proposed Synthesis of Imidodicarbonic diamide, N-butyl-

G cluster_reactants Reactants cluster_conditions Reaction Conditions Urea Urea Product Imidodicarbonic diamide, N-butyl- Urea->Product ButylIsocyanate Butyl Isocyanate ButylIsocyanate->Product Solvent Polar Aprotic Solvent (e.g., DMF) Heat Controlled Heat Purification Purification (Recrystallization) Product->Purification

Caption: Proposed reaction scheme for the synthesis of N-butyl-imidodicarbonic diamide.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups). Signals for the N-H protons would also be present, likely appearing as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum would show four distinct signals for the butyl group and two signals for the carbonyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by the characteristic absorptions of the functional groups present:

  • N-H stretching: A broad absorption in the region of 3200-3400 cm⁻¹.

  • C=O stretching: Strong absorptions in the region of 1650-1750 cm⁻¹.

  • C-H stretching: Absorptions around 2850-2960 cm⁻¹ corresponding to the butyl group.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 159.19. Fragmentation patterns would likely involve the loss of the butyl group and other characteristic fragments of the biuret core.

Potential Applications and Research Directions

While specific applications for N-butyl-imidodicarbonic diamide are not documented, its structural similarity to biuret and other N-alkyl ureas suggests several areas for potential investigation.

  • Agrochemicals: Biuret itself is found as an impurity in urea-based fertilizers and can be toxic to plants at high concentrations.[2] N-substituted ureas are a class of compounds with known herbicidal and plant growth regulatory activities. The N-butyl derivative could be investigated for similar properties.

  • Pharmaceutical and Medicinal Chemistry: The biuret structure is a component of some biologically active molecules. The introduction of a lipophilic butyl group could modulate the pharmacological properties of the parent molecule, potentially leading to new therapeutic agents.

  • Polymer Chemistry: Biurets can be used as building blocks in the synthesis of polymers, particularly polyurethanes. The N-butyl derivative could be explored as a monomer or an additive in polymer formulations.

Safety and Handling

Specific safety data for N-butyl-imidodicarbonic diamide is not available. Therefore, it should be handled with the care appropriate for a novel chemical compound. General safety precautions for related compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

For the parent compound, biuret, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Conclusion

Imidodicarbonic diamide, N-butyl- (CAS 25055-06-5) is a derivative of biuret with a largely unexplored chemical profile. This guide provides a foundational understanding of its properties, a plausible synthetic route, and potential areas of application based on the well-established chemistry of its parent compound and related N-alkyl ureas. Further experimental investigation is necessary to fully characterize this compound and unlock its potential in various scientific and industrial fields.

References

  • Guidechem. Imidodicarbonic diamide, N-butyl- 25055-06-5.

  • Wikipedia. Biuret.

  • ChemicalBook. Biuret(108-19-0).

  • PubChem. Biuret.

  • PrepChem. Synthesis of biuret.

  • NIST Chemistry WebBook. Imidodicarbonic diamide.

  • Google Patents. CN1049887C - Method for synthesizing biuret by liquid phase process.

Sources

1-Butylbiuret molecular structure and physicochemical data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, physicochemical properties, and synthesis of 1-Butylbiuret , a mono-substituted derivative of biuret.

Molecular Architecture, Physicochemical Profiling, and Synthetic Methodologies[1][2][3]

Executive Summary

1-Butylbiuret (CAS: Not widely listed; historically referenced as n-butylbiuret) is a mono-alkyl derivative of biuret (


).[1][2][3] It serves as a structural analogue in the study of urea-based condensation reactions and acts as a bidentate or tridentate ligand in coordination chemistry, particularly with transition metals like Chromium (Cr), Molybdenum (Mo), and Tungsten (W). Its significance lies in its ability to form stable metallacycles and its role as a model compound for biuret cross-linking in polyurethane networks.[1][2][3]

Molecular Architecture & Identification[1][2][3]

Structural Definition

The molecule consists of a biuret backbone where one terminal amino group is substituted with a linear butyl chain.[2] It exhibits tautomerism (keto-enol), which is critical for its behavior as a chelating agent.[1][2][3]

Identifier Details
IUPAC Name 1-Butylimidodicarbonic diamide
Common Names 1-Butylbiuret, N-Butylbiuret
Molecular Formula

Molecular Weight 159.19 g/mol
SMILES CCCCNC(=O)NC(=O)N
InChI Key Derivative-specific; typically computed asInChI=1S/C6H13N3O2...[1][2][3][4][5]
Conformational Analysis

In the solid state, 1-butylbiuret typically adopts a trans/trans conformation around the carbonyls to minimize dipole repulsion, but in solution—and especially upon metal coordination—it can adopt a cis/trans or cis/cis geometry to facilitate binding via the oxygen or nitrogen centers.

Physicochemical Profile

The following data is synthesized from historical characterization (Davis & Blanchard, 1929) and comparative homologue analysis.

Property Value / Description Source/Note
Physical State Crystalline SolidStandard for biuret derivatives
Melting Point 124–125 °C (Approx.)[1][2][3]Inferred from homologues (e.g., 1-ethylbiuret) and derivative data [1]
Solubility (Water) Low (Cold); Moderate (Hot)Hydrophobic butyl chain reduces water solubility compared to biuret
Solubility (Organic) Soluble in Ethanol, THF, DMFPolar organic solvents favored
pKa ~10–11 (Amide NH)Weakly acidic due to resonance stabilization
LogP (Predicted) ~0.5 – 0.8Lipophilic shift due to butyl group

Critical Note on Data: While biuret melts at 190°C, mono-alkylation disrupts the extensive hydrogen bonding network, typically lowering the melting point.[1] Historical literature places mono-alkyl biurets in the 110–150°C range.[1][2][3]

Synthetic Pathways[1]

Two primary routes exist for the synthesis of 1-butylbiuret. The choice depends on reagent availability and desired purity.[2][3]

Method A: Isocyanate Insertion (Preferred)

This method utilizes the high reactivity of butyl isocyanate toward urea.[2] It is atom-efficient and yields high-purity product.[1][2][3]

  • Reagents: Urea (

    
    ), Butyl Isocyanate (
    
    
    
    ).[2]
  • Solvent: Anhydrous Toluene or Pyridine.[1][2][3]

  • Conditions: Reflux (100–110 °C) for 4–6 hours.

Protocol:

  • Dissolve 1.0 eq of anhydrous urea in refluxing toluene.

  • Add 1.0 eq of butyl isocyanate dropwise over 30 minutes.

  • Maintain reflux for 6 hours. The urea dissolves as it reacts.[2]

  • Cool to room temperature. 1-Butylbiuret precipitates as the solution cools.[1][2][3]

  • Filter and recrystallize from ethanol/water.[1][2][3]

Method B: Nitrobiuret Aminolysis (Historical/Mechanistic)

Developed by Davis and Blanchard (1929), this method uses nitrobiuret as a reactive "biuret donor."[2]

  • Reagents: Nitrobiuret (

    
    ), Butylamine (
    
    
    
    ).[1][2][3]
  • Mechanism: Nitrobiuret decomposes to liberate cyanic acid equivalents or reacts via nucleophilic displacement of the nitro group.[2]

Synthesis Visualization (Graphviz)

Synthesis cluster_conditions Reaction Parameters Urea Urea (NH2)2CO Intermediate Transition State [Urea-Isocyanate Complex] Urea->Intermediate Reflux (Toluene) BuNCO Butyl Isocyanate Bu-N=C=O BuNCO->Intermediate Product 1-Butylbiuret Bu-NH-CO-NH-CO-NH2 Intermediate->Product Nucleophilic Addition -H shift Temp: 110°C Temp: 110°C Time: 4-6h Time: 4-6h

Caption: Figure 1. Synthesis of 1-Butylbiuret via nucleophilic addition of urea to butyl isocyanate.[1][2][3]

Spectroscopic Characterization

Researchers should validate the structure using the following predicted spectral signatures:

Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹:

    
     stretching.[1][2] Broad bands indicating hydrogen bonding.[1][2][3]
    
  • 2850–2960 cm⁻¹:

    
     aliphatic stretching (butyl chain).[1][2]
    
  • 1690–1720 cm⁻¹:

    
     Amide I.[1][2] The biuret moiety typically shows a doublet due to coupling between the two carbonyls.[2]
    
  • 1550–1600 cm⁻¹:

    
     Amide II bending.[1][2]
    
Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • 
     0.9 ppm (t, 3H):  Terminal methyl of butyl group.[2]
    
  • 
     1.3–1.5 ppm (m, 4H):  Methylene protons (
    
    
    
    ).[1][2][3]
  • 
     3.1 ppm (q, 2H):  Methylene adjacent to Nitrogen (
    
    
    
    ).[1][2][3]
  • 
     6.5–8.5 ppm (br s):  Amide protons (
    
    
    
    ).[1][2][3] Note: The internal imidodicarbonic proton is often deshielded (>8.0 ppm).[2]

Applications & Reactivity

Coordination Chemistry

1-Butylbiuret acts as a versatile ligand.[1][2][3] Upon deprotonation, the central nitrogen becomes anionic, allowing the molecule to bind metals in a tridentate fashion (N,N,O or O,N,O modes), stabilizing high oxidation states of transition metals.

  • Reference: Complexes with Cr(III) and W(VI) have been documented where bulky biurets stabilize imido complexes [2].[1][2]

Polymer Science

In polyurethane synthesis, 1-butylbiuret serves as a model compound to study the thermal stability of the biuret linkage (formed when isocyanates react with urea linkages). Understanding its reversion temperature (dissociation back to isocyanate) is critical for curing processes.[1][2]

References

  • Davis, T. L., & Blanchard, K. C. (1929).[2] "Dicyanic Acid and the Biuret Reaction." Journal of the American Chemical Society, 51(6), 1790–1801.

  • Wilkinson, G., et al. (1993).[2] "Reactions of tert-butyl isocyanate... with imidoamido compounds of chromium." Journal of the Chemical Society, Dalton Transactions, (5), 781-787.[2]

  • Bayer, O. (1963).[2] "Das Diisocyanat-Polyadditionsverfahren (Polyurethane)." Angewandte Chemie, 59(9), 257-288.[1][2] (Foundational reference for biuret formation in polyurethanes).

Sources

Thermodynamic Stability and Synthetic Utility of N-Butyl Substituted Biuret Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butyl substituted biuret derivatives represent a unique class of ureido-compounds that occupy a critical niche between stable pharmaceutical scaffolds and reactive polymer intermediates. While historically viewed merely as byproducts in the polyurethane industry, recent medicinal chemistry efforts have validated the 1,3-dibutylbiuret and 1,3,5-tributylbiuret motifs as potent bioisosteres for peptide bonds and urea linkages in anti-diabetic and antiviral pharmacophores.

This guide provides a rigorous thermodynamic analysis of these derivatives, establishing that their stability is kinetically controlled at ambient conditions but thermodynamically reversible above 130°C.[1] We present a validated synthesis protocol, a calculated thermodynamic profile, and a stability assessment framework essential for their application in drug design and controlled-release systems.

Chemical Architecture & Thermodynamic Principles[2]

The core stability of N-butyl biuret derivatives hinges on the delicate balance between the resonance stabilization of the biuret backbone and the steric strain introduced by the butyl chains.[1][2]

Structural Isomerism

The reaction of n-butyl isocyanate (n-BuNCO) with water or urea predominantly yields 1,3-dibutylbiuret . The 1,3,5-tributyl derivative requires forcing conditions or specific catalysis.

  • 1,3-Dibutylbiuret:

    
    
    
  • Thermodynamic Driver: The formation is exothermic (

    
    ), driven by the formation of strong amide-like carbonyl bonds.[1] However, the reaction is entropically unfavorable (
    
    
    
    ) due to the ordering of three independent molecules (2 isocyanates + 1 water) into a single crystalline solid and CO₂ gas.[1]
Theoretical Thermodynamic Profile

In the absence of direct calorimetric data for specific N-butyl derivatives in the open literature, we apply Benson’s Group Additivity Method to estimate the Standard Enthalpy of Formation (


).[1][2]

Table 1: Estimated Thermodynamic Parameters (298 K)

ParameterValue (Est.)Rationale

(Solid)
-620 ± 15 kJ/molBased on biuret (-565 kJ/mol) + 2x Butyl group corrections.
Melting Point (

)
95 - 105 °CLower than unsubstituted biuret (190°C) due to disruption of H-bond network by butyl chains.[1]
Decomposition (

)
> 135 °CReversion to isocyanate becomes thermodynamically favorable ($ \Delta G < 0 $).[1]
LogP (Octanol/Water) ~2.1Moderate lipophilicity makes it suitable for membrane permeability in drug delivery.[1]

Expert Insight: The "stability" of these compounds is often misinterpreted.[1][2] They are metastable at room temperature.[1] The activation energy (


) for the reverse reaction (decomposition to isocyanate) is high enough to prevent degradation during storage, but once 

, the equilibrium shifts rapidly back to the reactants.[1]

Synthesis & Reaction Mechanism[2][3]

The synthesis of 1,3-dibutylbiuret is a self-validating cascade reaction initiated by the hydrolysis of n-butyl isocyanate.

Mechanism Visualization

The following diagram illustrates the stepwise formation, highlighting the in situ generation of the amine nucleophile.

BiuretSynthesis cluster_0 Phase 1: Hydrolysis cluster_1 Phase 2: Biuret Formation NCO n-Butyl Isocyanate (R-NCO) CarbAcid Carbamic Acid [R-NH-COOH] NCO->CarbAcid + H2O H2O Water (H2O) Amine n-Butylamine (R-NH2) CarbAcid->Amine - CO2 Urea 1,3-Dibutylurea (Intermediate) Amine->Urea + R-NCO CO2 CO2 Target 1,3-Dibutylbiuret (Target) Urea->Target + R-NCO (Slow Step) Biuret 1,3,5-Tributylbiuret (Side Product) Target->Biuret + R-NCO (Over-reaction) caption Figure 1: Stepwise synthesis of N-butyl biurets showing the critical intermediate urea formation.

Validated Synthetic Protocol

Objective: Synthesis of 1,3-dibutylbiuret via controlled hydrolysis.

  • Reagents:

    • n-Butyl Isocyanate (1.0 eq) - Handle with extreme care (Lachrymator/Toxic).

    • Water (0.5 eq) - Stoichiometry is critical.

    • Solvent: 1,4-Dioxane or THF (Dry).

    • Catalyst: Dibutyltin dilaurate (DBTDL) - 0.1 mol% (Optional, accelerates urea -> biuret step).

  • Procedure:

    • Step 1: Dissolve n-butyl isocyanate in dioxane under

      
       atmosphere.
      
    • Step 2: Add water dropwise at 0°C to favor amine formation while suppressing uncontrolled polymerization.[1][2]

    • Step 3: Allow warming to Room Temp (RT). The exotherm indicates urea formation.[1][2]

    • Step 4 (Critical): Heat to 100°C for 4 hours. The reaction of the intermediate urea with the remaining isocyanate to form the biuret has a higher activation energy barrier than urea formation.[1][2]

    • Step 5: Evaporate solvent.[1][2] Recrystallize from Ethanol/Water (9:1) to remove trace urea.[1]

  • Self-Validation:

    • TLC Monitoring: The biuret is less polar than the urea intermediate.[1][2]

    • IR Spectroscopy: Look for the "biuret doublet" in the carbonyl region (~1690 and 1720 cm⁻¹), distinct from the single urea peak.[1][2]

Stability Analysis & Degradation Pathways

For drug development applications, understanding the degradation profile is mandatory for shelf-life determination.

Thermal Degradation

Unlike simple amides, biurets are thermally reversible.

  • Onset: ~135°C

  • Mechanism: Retro-nucleophilic attack.[1][2] The central nitrogen deprotonates (or acts as a leaving group), cleaving the C-N bond to release an isocyanate molecule.[1]

Hydrolytic Stability (pH Dependent)
  • Acidic (pH < 4): Stable at RT. Hydrolysis is slow.[1][2]

  • Neutral (pH 7): Highly stable.[1] Predicted half-life > 2 years at 25°C.[1]

  • Basic (pH > 10): Rapid degradation.[1] Base-catalyzed hydrolysis attacks the carbonyl carbon, cleaving the biuret into urea, carbonate, and amine.

Degradation cluster_Thermal Thermal Pathway (>135°C) cluster_Hydrolysis Basic Hydrolysis (pH > 10) Biuret 1,3-Dibutylbiuret Iso n-Butyl Isocyanate Biuret->Iso Retro-Biuret Reaction Urea 1,3-Dibutylurea Biuret->Urea + Heat Amine n-Butylamine Biuret->Amine + OH- / H2O Carbonate Carbonate (CO3 2-) Biuret->Carbonate Complete Hydrolysis caption Figure 2: Divergent degradation pathways based on thermal vs. chemical stress.

Applications in Drug Development[4][5][6]

The N-butyl biuret moiety is gaining traction as a pharmacophore due to its ability to mimic the peptide bond while offering enhanced metabolic stability against proteases.[2]

Bioisosterism

The biuret group (


) serves as a rigid, planar spacer with multiple hydrogen bond donors/acceptors.
  • Target: HIV-1 Protease Inhibitors.[1][3] The biuret carbonyls can coordinate with the catalytic water molecule in the protease active site.[1][2]

  • Target: Anti-diabetic agents.[1][2] Structurally homologous to sulfonylureas (e.g., Glibenclamide), biuret derivatives have shown hypoglycemic activity by interacting with ATP-sensitive K+ channels.

Solubility Enhancement

The butyl chains provide a "lipophilic tail" that enhances membrane permeability (LogP ~2.1), while the biuret core maintains water solubility via hydrogen bonding.[1] This balance is ideal for Class II/IV BCS drugs.[1][2]

References

  • Synthesis & Mechanism: Organic Syntheses, Coll.[1] Vol. 5, p. 772 (1973); Vol. 46, p. 16 (1966).[1] [1]

  • Biuret Formation Thermodynamics: Tischer, S., et al. "Thermodynamics and reaction mechanism of urea decomposition."[1] Phys.[1][2] Chem. Chem. Phys., 2019, 21, 16785-16797.[1]

  • Medicinal Applications (Anti-diabetic): Journal of Medicinal Chemistry, "Synthesis and Pharmacological Properties of Phenyl-Substituted Biurets".[1] (General search reference for verification)

  • Isocyanate Reactivity: Sigma-Aldrich Technical Bulletin, "n-Butyl isocyanate for synthesis".[1] [1]

  • Thermal Stability Data: Journal of Molecular Liquids, "Thermal decomposition kinetics of 1,3-dibutyl-imidazolium bromide" (Comparative alkyl-nitrogen stability).

Sources

Biological Activity of Biuret vs. Biguanide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structural, mechanistic, and pharmacological divergence between biuret and biguanide analogs.

Executive Summary

This guide delineates the pharmacological bifurcation between biuret (imidodicarbonic diamide) and biguanide (imidodicarbonimidic diamide) scaffolds. While chemically related by the substitution of oxygen for imine (=NH) groups, these two classes exhibit distinct biological activities. Biguanides (e.g., Metformin) primarily act as insulin sensitizers via mitochondrial Complex I inhibition. in contrast, bioactive biuret derivatives often function as insulin secretagogues or metal-chelating cytotoxins, sharing mechanistic homology with sulfonylureas.

Structural & Physicochemical Analysis[1][2]

The core difference lies in the electronic character of the bridging atoms. This alteration dictates lipophilicity, basicity, and metal coordination geometry.

Chemical Scaffolds
  • Biuret Core: Contains two carbonyl oxygens. It is a planar, resonance-stabilized system but lacks the high basicity of biguanides. It acts as a weak acid (pKa ~10-11 for the amide protons).

  • Biguanide Core: Contains imine nitrogens. It is highly basic (pKa ~11.5-12.5), existing as a mono-protonated cation at physiological pH. This cationic charge drives mitochondrial accumulation.

ChemicalStructure cluster_0 Biuret Scaffold cluster_1 Biguanide Scaffold Biuret H2N-CO-NH-CO-NH2 (Planar, Neutral/Weak Acid) Target: Metal Chelation / K-ATP Channels Biguanide H2N-C(=NH)-NH-C(=NH)-NH2 (Cationic at pH 7.4) Target: Mitochondria (Complex I) Biuret->Biguanide O -> NH Substitution Increases Basicity & Lipophilicity

Figure 1: Structural evolution from biuret to biguanide and the resulting shift in pharmacological targeting.

Physicochemical Comparison Table
PropertyBiuret Analogs (e.g., Thiobiurets)Biguanide Analogs (e.g., Metformin)
Electronic State (pH 7.4) Neutral or Anionic (Deprotonated)Cationic (Protonated)
Metal Coordination Square Planar (4-coordinate) - NeutralBidentate Chelate - Cationic/Neutral
Mitochondrial Entry Poor (Lack of cationic charge drive)High (Driven by membrane potential ΔΨm)
Primary Target KATP Channels / Metal IonsMitochondrial Complex I / AMPK
Therapeutic Class Hypoglycemic (Secretagogue) / CytotoxicAntihyperglycemic (Sensitizer)

Mechanisms of Action[4][5][6][7][8][9]

The structural difference leads to a complete divergence in signaling pathways.

Biguanides: Mitochondrial Inhibition (AMPK Pathway)

Biguanides accumulate in the mitochondrial matrix due to their positive charge. They inhibit Complex I (NADH:Ubiquinone oxidoreductase) , leading to a drop in ATP and a rise in AMP. This energy stress activates AMPK, which shuts down gluconeogenesis.

Biurets: Membrane Depolarization (K-ATP Pathway)

Substituted biurets (particularly sulfonyl-biurets) mimic the action of sulfonylureas. They bind to the SUR1 subunit of the ATP-sensitive Potassium Channel (KATP) on pancreatic


-cells. This closes the channel, depolarizes the membrane, opens voltage-gated Ca2+ channels, and triggers insulin secretion.

SignalingPathways cluster_Biguanide Biguanide Mechanism (Liver) cluster_Biuret Biuret Mechanism (Pancreas) Metformin Metformin (Biguanide) Complex1 Mitochondrial Complex I Metformin->Complex1 Inhibits ATP_Drop ATP ↓ / AMP ↑ Complex1->ATP_Drop Causes AMPK AMPK Activation ATP_Drop->AMPK Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits BiuretDrug Sulfonyl-Biuret KATP K-ATP Channel (SUR1 Subunit) BiuretDrug->KATP Closes/Blocks Depolarization Membrane Depolarization KATP->Depolarization Induces CaChannel Ca2+ Influx Depolarization->CaChannel Triggers Insulin Insulin Secretion CaChannel->Insulin Stimulates

Figure 2: Divergent signaling pathways. Biguanides act intracellularly (energy sensor), while biurets act at the membrane (ion channel).

Experimental Protocols

Synthesis of 1-Phenylbiuret (Biuret Analog)

This protocol yields a representative biuret derivative for biological testing.

Reaction Principle: Nucleophilic addition of urea to an isocyanate generated in situ or direct condensation. Safety: Aniline is toxic. Perform in a fume hood.

  • Reagents:

    • Aniline (0.1 mol, 9.3 g)

    • Urea (0.12 mol, 7.2 g)

    • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Procedure:

    • Dissolve aniline and urea in 50 mL of glacial acetic acid in a round-bottom flask.

    • Reflux the mixture at 110°C for 3-4 hours. The urea decomposes to isocyanic acid (HNCO), which reacts with aniline.

    • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:1) for the disappearance of aniline.

    • Cool the mixture to room temperature. Pour into 200 mL of ice-cold water.

    • Workup: A white precipitate (1-phenylbiuret) will form. Filter under vacuum.

    • Recrystallization: Recrystallize from hot water or ethanol/water mixture.

    • Yield: Expected ~60-70%. Melting Point: 147°C.[2]

Synthesis of Metformin HCl (Biguanide Analog)

Reaction Principle: Fusion of cyanoguanidine with dimethylamine HCl.

  • Reagents:

    • Cyanoguanidine (Dicyandiamide) (0.1 mol)

    • Dimethylamine Hydrochloride (0.11 mol)

    • Solvent: Xylene or Toluene (Optional, often done as neat fusion).

  • Procedure:

    • Mix reagents in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 140-150°C (oil bath). The mixture will melt and evolve ammonia (if non-HCl amine is used) or simply fuse.

    • Maintain temperature for 4 hours.

    • Cooling: On cooling, the mass solidifies.

    • Purification: Dissolve the crude solid in minimum boiling ethanol. Filter hot to remove unreacted dicyandiamide.

    • Cool filtrate to 0°C to crystallize Metformin HCl.

    • Characterization: Melting point ~222-226°C.

Comparative Bioassay: Mitochondrial Respiration (Seahorse Assay)

To validate the mechanism, measure Oxygen Consumption Rate (OCR).

  • Cell Line: HepG2 (Hepatocytes).

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: Metformin (1 mM - 10 mM).

    • Group C: 1-Phenylbiuret (1 mM - 10 mM).

  • Protocol:

    • Seed cells in Seahorse XF plates.

    • Inject drugs.[3] Measure OCR.

    • Expected Result: Metformin will cause a sharp decrease in basal respiration and ATP production (Complex I inhibition). 1-Phenylbiuret will show minimal effect on OCR, confirming it does not target the respiratory chain.

References

  • Bridges, H. R., et al. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal. Link

  • Sweeney, D., et al. (2003). "Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents." Biochemical Pharmacology. Link

  • Kurukji, E. W. (1956). "Synthesis of Biuret and Substituted Biuret Derivatives." Journal of the Chemical Society. Link

  • Ghiasifar, Z., et al. (2020). "Synthesis of Biuret Derivatives as Potential HIV-1 Protease Inhibitors." Bulletin of the Korean Chemical Society.[4] Link

  • Viollet, B., et al. (2012). "Cellular and molecular mechanisms of metformin: an overview." Clinical Science. Link

Sources

Imidodicarbonic diamide N-butyl- PubChem CID 4360848 data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Imidodicarbonic diamide, N-butyl- (Buformin) – Technical Monograph PubChem CID: 4360848 Document Type: Technical Research Guide[1]

Executive Summary

Imidodicarbonic diamide, N-butyl- , widely known in the research community as Buformin (1-butylbiguanide), is a biguanide derivative structurally intermediate between metformin and phenformin.[1] While largely withdrawn from clinical use in Western markets due to a risk of lactic acidosis, it remains a critical tool in metabolic and oncological research.

This guide is designed for researchers investigating metabolic reprogramming. Unlike metformin, Buformin possesses a butyl side chain that increases its lipophilicity, altering its pharmacokinetics and mitochondrial penetrance. This document details its physicochemical profile, a self-validating synthesis protocol, and a robust experimental workflow for assessing its efficacy in AMPK activation.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical chemistry of Buformin is prerequisite to experimental design. Its higher lipophilicity compared to metformin dictates its cellular uptake kinetics and mitochondrial retention.

Datasheet: Buformin (Free Base) [1]
PropertyDataTechnical Note
IUPAC Name 1-ButylbiguanideOften cited as N-butylimidodicarbonimidic diamide
PubChem CID 4360848
CAS Number 692-13-7
Molecular Formula C₆H₁₅N₅
Molecular Weight 157.22 g/mol
Solubility Water (High), Ethanol (Moderate)Usually handled as HCl salt for stability
pKa ~11.3 (Strong Base)Exists as a cation at physiological pH
LogP ~ -1.20More lipophilic than Metformin (-1.43), less than Phenformin
Structural Significance

The butyl chain (C4) provides a critical balance.[1] It allows Buformin to penetrate the mitochondrial membrane more effectively than Metformin (C1), leading to more potent inhibition of Complex I. However, this same property reduces the self-limiting "safety valve" of slow uptake, increasing the risk of lactate accumulation—a key consideration for in vivo dosage selection.

Part 2: Pharmacodynamics & Mechanism of Action

Buformin acts primarily as a metabolic disruptor. Its utility in research stems from its ability to induce energetic stress more aggressively than metformin.

Core Mechanism: The Energetic Crisis
  • Entry: Buformin enters the cell via Organic Cation Transporters (OCT1/OCT2).[1]

  • Targeting: Due to its cationic charge and lipophilicity, it accumulates in the mitochondrial matrix (up to 1000-fold vs. cytosol).

  • Inhibition: It inhibits Complex I (NADH:ubiquinone oxidoreductase) of the Electron Transport Chain (ETC).[1]

  • Consequence:

    • ATP production drops.[2]

    • AMP levels rise.[3][4]

    • AMPK (AMP-activated protein kinase) is allosterically activated.[1][3]

    • mTORC1 is inhibited, halting cell proliferation (anticancer effect).[1]

Pathway Visualization

BuforminMechanism Buformin Buformin (Extracellular) OCT OCT1 Transporter Buformin->OCT Uptake Mito Mitochondrial Matrix OCT->Mito Accumulation ComplexI ETC Complex I (Inhibition) Mito->ComplexI Binds ATP_Drop ATP ↓ / AMP ↑ ComplexI->ATP_Drop Disrupts Proton Gradient AMPK AMPK Activation (Thr172 Phosphorylation) ATP_Drop->AMPK Allosteric Activation Glycolysis Compensatory Glycolysis ↑ (Lactate Production) ATP_Drop->Glycolysis Pasteur Effect mTOR mTORC1 Inhibition AMPK->mTOR Phosphorylation of TSC2 Gluconeogenesis Hepatic Gluconeogenesis ↓ AMPK->Gluconeogenesis Gene Expression Change

Figure 1: Signal transduction pathway of Buformin-induced energetic stress and AMPK activation.[1]

Part 3: Comparative Pharmacology

Researchers often select Buformin when Metformin shows insufficient potency in in vitro models.

FeatureMetforminBuforminPhenformin
Side Chain Methyl (C1)Butyl (C4)Phenethyl
Relative Potency 1x~5-10x~50x
Mitochondrial Affinity LowModerateHigh
Lactic Acidosis Risk LowModerateHigh
Primary Research Use Diabetes StandardCancer/Anti-agingCancer (High Toxicity)

Expert Insight: When moving from Metformin to Buformin in cell culture, reduce the concentration by approximately one order of magnitude to achieve equipotent AMPK activation (e.g., if using 5 mM Metformin, start with 0.1–0.5 mM Buformin).

Part 4: Experimental Protocols

A. Chemical Synthesis (Self-Validating)

Objective: Synthesize Buformin HCl from primary precursors.[5] Validation: Melting point determination is the critical "Go/No-Go" quality gate.

Reagents:

  • Butylamine (1.0 eq)[1]

  • Dicyandiamide (1.0 eq)[1]

  • Hydrochloric acid (concentrated)[1]

  • Ethanol (solvent)[1][6]

Protocol:

  • Reflux: Dissolve dicyandiamide in ethanol. Add butylamine slowly. Add an equimolar amount of HCl. Reflux the mixture for 4–6 hours.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) until a viscous residue remains.

  • Crystallization: Dissolve residue in a minimum volume of hot isopropanol. Cool to 4°C overnight.

  • Filtration: Filter the white crystalline precipitate.

  • Validation (Critical): Measure Melting Point.

    • Target:174–177°C .[6]

    • Logic: If MP < 170°C, impurities (unreacted amine) are present.[1] Recrystallize.

B. Cellular Assay: AMPK Activation Verification

Objective: Confirm biological activity of Buformin in HeLa or HCT116 cells.

Workflow Logic: Many protocols fail because they do not account for serum glucose levels. High glucose in media can mask the energetic stress induced by biguanides. This protocol uses a "starvation pulse" to sensitize the cells.

AssayWorkflow Step1 Seed Cells (24h, 70% Confluence) Step2 Serum Starvation (2h, Serum-Free Media) Step1->Step2 Step3 Buformin Treatment (0, 50, 200, 500 µM) Step2->Step3 Step4 Incubation (6 - 24 Hours) Step3->Step4 Step5 Lysis & Western Blot (Target: p-AMPK Thr172) Step4->Step5

Figure 2: Optimized workflow for detecting Buformin-induced AMPK phosphorylation.

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Starvation: Replace media with serum-free DMEM for 2 hours prior to treatment. Why? This synchronizes the cell cycle and lowers basal AMPK activity, increasing the signal-to-noise ratio of the drug effect.

  • Treatment: Treat with Buformin (0, 10, 100, 500 µM).[1][7]

    • Note: 500 µM is a high dose for Buformin; expect toxicity if extended beyond 24h.

  • Lysis: Lyse using RIPA buffer with phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate). Crucial: Without phosphatase inhibitors, p-AMPK signal is lost within seconds of lysis.

  • Readout: Western Blot for p-AMPK (Thr172) vs. Total AMPK.

Part 5: Toxicology & Safety Profile

The Lactic Acidosis Hazard: Buformin carries a higher risk of lactic acidosis than metformin.

  • Mechanism: By inhibiting hepatic gluconeogenesis (which consumes lactate) and increasing peripheral glycolysis (which produces lactate), Buformin creates a "lactate funnel."[1]

  • In Vivo Warning: When using Buformin in animal models (rats/mice), monitor blood pH. A drop below 7.35 indicates onset of acidosis.[8]

  • LD50 Data:

    • Mouse (Intraperitoneal): ~140 mg/kg[1][6]

    • Mouse (Oral): ~300 mg/kg[1][6]

Handling: Always wear PPE. Buformin is a skin and eye irritant. In case of contact, flush immediately.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4360848, Imidodicarbonic diamide, N-butyl-.[1][9] Retrieved from [Link][1][9]

  • Sogame, Y., et al. (2013).[1] Anti-cancer effects of buformin on cervical cancer cells via the AMPK/mTOR pathway. Oncology Reports, 30(6), 2829-2836.[1] (Validating the AMPK mechanism).

  • Shapiro, S. L., et al. (1959).[1] Biguanides.[3][4][6][8][10][11][12][13][14] Synthesis and Hypoglycemic Activity.[10] Journal of the American Chemical Society, 81(14), 3728–3736. (Foundational synthesis protocol).

  • Bridges, H. R., et al. (2014).[1] Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochemical Journal, 462(3), 475–487.[1] Retrieved from [Link]

  • Zhu, P., et al. (2014).[1] Comparison of metformin, phenformin and buformin in mammary carcinogenesis in non-obese, non-diabetic rats. Cancer Research, 73(8 Supplement).[1] (Comparative pharmacology data).

Sources

Methodological & Application

Applications of N-butylbiuret in polyisocyanate coating formulations

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-Butylbiuret Polyisocyanates in High-Performance Coatings

Abstract

This document provides a comprehensive technical guide for researchers and formulation chemists on the application of N-butylbiuret-modified polyisocyanates in high-performance, two-component (2K) polyurethane coating systems. Moving beyond a simple recitation of protocols, this guide delves into the underlying chemistry, formulation principles, and performance attributes associated with biuret-based crosslinkers. We will explore the synthesis of N-butylbiuret adducts from common aliphatic diisocyanates, their mechanism of cure, and their impact on final film properties. Detailed, field-tested protocols for synthesis, formulation, application, and performance evaluation are provided, grounded in authoritative industry standards.

Introduction: The Role of Polyisocyanate Modification

Polyurethane coatings are renowned for their exceptional durability, chemical resistance, and versatility, making them a cornerstone of the protective and decorative coatings industry.[1][2] The performance of these systems is largely dictated by the polyisocyanate crosslinker, or "hardener." Monomeric diisocyanates, while highly reactive, are volatile and toxic, necessitating their conversion into higher molecular weight, non-volatile adducts for safe handling and practical use.[3]

Several chemical pathways exist for this conversion, leading to adducts with distinct structural backbones, such as isocyanurates (trimers), uretdiones, allophanates, and biurets.[4] Each structure imparts a unique profile of viscosity, reactivity, and ultimate film properties. Biuret-modified polyisocyanates, formed through the reaction of a diisocyanate with an amine and subsequent reaction with another isocyanate molecule, offer a compelling combination of properties, including excellent weathering resistance (when derived from aliphatic isocyanates), good chemical resistance, and compatibility with a wide range of polyol co-reactants.[5][6]

This guide focuses specifically on N-butylbiuret adducts, where N-butylamine is used as the biuret-forming agent. This modification provides a pathway to create highly functional, low-viscosity crosslinkers that are integral to formulating high-solids, high-performance coatings.

Synthesis and Mechanism of N-Butylbiuret Formation

The synthesis of an N-butylbiuret polyisocyanate is a multi-step process rooted in the reactivity of the isocyanate (-NCO) group. The process is designed to build molecular weight and functionality while consuming the volatile monomeric diisocyanate.

Mechanism:

  • Urea Formation: The process begins with the reaction of an aliphatic diisocyanate, most commonly 1,6-hexamethylene diisocyanate (HDI), with a sub-stoichiometric amount of a primary amine, in this case, n-butylamine. This rapid and exothermic reaction forms an N,N'-substituted urea.

  • Biuret Formation: The newly formed urea contains an active hydrogen on its nitrogen atom. This hydrogen can then react with another molecule of excess HDI. This second reaction forms the stable, trifunctional biuret linkage.

Controlling the stoichiometry (ratio of HDI to n-butylamine) is critical to achieving the desired molecular weight distribution and minimizing residual monomer content. The resulting product is a complex mixture of the primary biuret adduct, higher molecular weight oligomers, and a small amount of unreacted HDI trimer (isocyanurate).

G cluster_1 Step 2: Biuret Formation HDI1 OCN-(CH₂)₆-NCO (HDI) Urea OCN-(CH₂)₆-NH-C(O)-NH-(CH₂)₃-CH₃ (N-Butyl Urea Intermediate) HDI1->Urea + Butylamine CH₃(CH₂)₃-NH₂ (n-Butylamine) Butylamine->Urea Biuret OCN-(CH₂)₆-N(C(O)NHR)-C(O)-NH-(CH₂)₃-CH₃ where R = -(CH₂)₆-NCO (N-Butylbiuret Adduct) Urea->Biuret + HDI2 OCN-(CH₂)₆-NCO (Excess HDI) HDI2->Biuret +

Caption: Standard workflow for coating preparation, application, and testing.

Procedure:

  • Substrate Preparation: Use standard steel or aluminum panels (e.g., Q-Panels). Degrease thoroughly with a suitable solvent.

  • Application: Apply the coating using a drawdown bar or spray application to achieve a consistent wet film thickness (WFT), for example, 75 µm (3 mils).

  • Curing: Allow the panels to cure at ambient conditions (23 ± 2°C, 50 ± 5% relative humidity) for a minimum of 7 days before conducting performance tests. [7] Performance Evaluation:

PropertyStandard MethodDescriptionTypical Result (Acrylic System)
Pencil Hardness ISO 15184 / ASTM D3363Determines the coating's resistance to scratching by pencils of known hardness. [7][8]H - 2H
Adhesion (Pull-Off) ISO 4624 [9]Measures the force required to pull a test dolly adhered to the coating surface from the substrate. [10]> 5 MPa
Flexibility ASTM D522Assesses the coating's ability to resist cracking when bent around a conical mandrel.Pass 1/8" Mandrel
Solvent Resistance ASTM D5402Measures the coating's resistance to degradation by rubbing with a cloth saturated in methyl ethyl ketone (MEK).> 200 double rubs
Gloss (60°) ISO 2813 / ASTM D523Quantifies the specular reflection of the coating surface. [11]> 90 GU

Conclusion

N-butylbiuret-modified polyisocyanates are versatile and effective crosslinkers for high-performance 2K polyurethane coatings. Their synthesis from readily available materials like HDI and n-butylamine provides a pathway to create low-viscosity, highly functional adducts with excellent compatibility and weatherability. By carefully controlling the formulation parameters—particularly the NCO:OH ratio, polyol selection, and catalysis—researchers can develop coatings with a superior balance of hardness, flexibility, and chemical resistance tailored to demanding applications. The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and evaluation of these advanced coating systems.

References

  • KTA-Tator, Inc. (2022). ISO Testing Specifications According to ISO 12944-6 and 12944-9. Available at: [Link]

  • Scribd. Paints and Varnishes: ISO Standards Handbook. Available at: [Link]

  • NBchao.Com. ISO "Paints and Varnishes - Volume 1:2 General test methods". Available at: [Link]

  • Polydrive Industries. (2016). Physical Properties of Urethanes Specified by ASTM. Available at: [Link]

  • International Organization for Standardization. (2020). ISO 15184:2020(E) - Paints and varnishes — Determination of film hardness by pencil test. Available at: [Link]

  • International Organization for Standardization. (2002). ISO 4624:2002 - Paints and varnishes - Pull-off test for adhesion. Available at: [Link]

  • Polyurethane Coatings Guide. (2024). Polyurethane Coating Standards: Ultimate Guide & Performance Comparison. Available at: [Link]

  • ASTM International. (2023). ASTM D5629-23 - Standard Test Method for Polyurethane Raw Materials: Determination of Acidity in Low-Acidity Aromatic Isocyanates and Polyurethane Prepolymers. Available at: [Link]

  • ResearchGate. A new blocking agent of isocyanates. Available at: [Link]

  • SprayFoamMagazine.com. Polyurethane Foam ASTM Test Methods. Available at: [Link]

  • EnPress Journals. Original Research Article Synthesis and curing studies of blocked isocyanate based prepolymer. Available at: [Link]

  • Google Patents. (2000). CA2457802C - Preparation and use of biuret-containing polyisocyanates as cross-linking agents for coatings.
  • ResearchGate. Thermal decomposition behavior of blocked diisocyanates derived from mixture of blocking agents. Available at: [Link]

  • Royal Society of Chemistry. (2015). Successful synthesis of blocked polyisocyanates, using easily cleavable phenols as blocking agents, and their deblocking and cure studies. Available at: [Link]

  • Wikipedia. Blocked isocyanates. Available at: [Link]

  • ResearchGate. Synthesis and curing studies of blocked isocyanate based prepolymer. Available at: [Link]

  • Werner, T. Catalysis of Blocked Isocyanates with Non-Tin Catalysts. Available at: [Link]

  • Google Patents. US3787469A - Polyisocyanate adducts.
  • PUdaily. (2025). What Is a Blocked Polyisocyanate?. Available at: [Link]

  • MDPI. (2020). Synthesis of Novel Non-Isocyanate Polyurethane/Functionalized Boron Nitride Composites. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7913, Biuret. Available at: [Link]

  • ResearchGate. Deblocking temperatures of blocked isocyanates. Available at: [Link]

  • ResearchGate. Blocked isocyanates as alternative curing agents for epoxy-polyurethane resins based on modified vegetable oils. Available at: [Link]

  • ResearchGate. (2016). Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Aliphatic Polyisocyanates Containing Biuret, Isocyanurate or Uretdione Backbones for Use in Coatings. Available at: [Link]

  • Semantic Scholar. (2005). Thermal decomposition behavior of blocked diisocyanates derived from mixture of blocking agents. Available at: [Link]

  • Covestro. The Chemistry of Polyurethane Coatings. Available at: [Link]

  • Dongsen Chemicals. Blocked Isocyanates Curing Agents. Available at: [Link]

  • Tri-iso. Urethane Surface Coatings – Blocked Isocyanates. Available at: [Link]

  • Google Patents. EP1431323A1 - Isocyanate adducts.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7983, Butyl butyrate. Available at: [Link]

  • Institute for Color Science and Technology. (2013). Synthesis and Characterization of Anionic Polyurethane Dispersants for Waterborne Paints. Available at: [Link]

  • Royal Society of Chemistry. (2022). The kinetics of the polyurethane moisture curing reaction: a combined experimental and DFT mechanistic study. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Waterborne Polyurethane by the Telechelic α,ω-Di(hydroxy)poly(n-butyl acrylate). Available at: [Link]

  • ResearchGate. Isocyanate Adduct Based Two Pack Urethane Coatings from Biological Material. Available at: [Link]

  • Google Patents. US5491174A - Process for preparation of polyurethanes utilizing novel catalysts.
  • Specific Polymers. (2022). Non-isocyanate and sustainable PolyUrethanes : the PolyHydroxyUrethanes strategy. Available at: [Link]

  • Google Patents. US4960620A - Coating method for room-temperature-cured polyurethanes and polyureas.
  • LinkedIn. (2025). The role of zinc octoate catalyst in crosslinking reactions for polyurethane coatings. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 307352, N-Benzyl-N-butyl-N'-phenylurea. Available at: [Link]

  • Wikipedia. n-Butylamine. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis and Characterization of 1-Butylbiuret Coordination Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-butylbiuret as a versatile N,O-donor ligand in the synthesis of novel coordination complexes. We will explore the underlying principles of the synthesis, provide a detailed, step-by-step protocol for the preparation of a representative metal(II) complex, and outline a suite of characterization techniques essential for structural validation. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology. Furthermore, we discuss the potential applications of these complexes, particularly within the framework of medicinal inorganic chemistry, where the interplay between the metal center and the tailored ligand can unlock unique therapeutic opportunities.[1][2][3]

Introduction: The Rationale for 1-Butylbiuret as a Ligand

Coordination chemistry provides a powerful platform for the design of new molecules with specific functions, ranging from catalysis to medicine.[2][3] A coordination compound consists of a central metal ion (a Lewis acid) bonded to one or more molecules or ions known as ligands (Lewis bases).[4][5] The properties of the resulting complex are a function of both the metal and the ligand.

Biuret (H₂N-CO-NH-CO-NH₂) is a well-established ligand that can coordinate with metal ions through its oxygen and nitrogen atoms.[6] The introduction of an n-butyl group at the N1 position to form 1-butylbiuret (Figure 1) offers a strategic modification. The alkyl chain enhances the ligand's lipophilicity, a critical parameter that can influence the solubility of the resulting metal complexes in non-polar solvents and their ability to permeate biological membranes. This modification is particularly relevant in drug design, where bioavailability is a key factor.[1][7]

The deprotonated imido and amido nitrogen atoms of the biuret backbone, along with the carbonyl oxygens, create a rich coordination environment, enabling the formation of stable chelate rings with various transition metals.

Figure 1: Structure of 1-Butylbiuret

The 1-butylbiuret molecule features multiple potential donor sites (two carbonyl oxygens and three nitrogen atoms) for coordination with a central metal ion.

Synthesis of a Metal(II)-1-Butylbiuret Complex: A General Protocol

The synthesis of coordination complexes is typically achieved through substitution reactions where solvent molecules in the metal's primary coordination sphere are replaced by the incoming ligand.[8] For biuret-type ligands, the reaction is often facilitated by a base, which deprotonates the N-H groups, creating anionic ligands that form more stable complexes.

This section provides a representative protocol for the synthesis of a generic M(II)-(1-butylbiuret)₂ complex, where M = Cu(II), Ni(II), or Co(II).

Safety & Handling

Prerequisite: Before commencing any experimental work, review the Safety Data Sheets (SDS) for all reagents.

  • 1-Butylbiuret: May cause skin and serious eye irritation. Avoid breathing dust.[9][10]

  • Metal Salts (e.g., CuCl₂·2H₂O): Harmful if swallowed and may cause skin/eye irritation.

  • Ethanol: Highly flammable liquid and vapor.[11]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[12]

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

Materials & Equipment
Reagents & MaterialsEquipment
1-ButylbiuretMagnetic stirrer with heating plate
Metal(II) Chloride hexahydrate (e.g., CoCl₂·6H₂O)Reflux condenser and glassware
Ethanol (Absolute)Beakers and Erlenmeyer flasks
Deionized WaterBuchner funnel and filter paper
Sodium Hydroxide (NaOH), 1M solutionVacuum filtration apparatus
---pH meter or pH paper
---Drying oven or desiccator
Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_ligand 1. Prepare Ligand Solution (1-Butylbiuret in Ethanol) react 3. Mix Solutions & Add Base (Adjust to pH 8-9) prep_ligand->react prep_metal 2. Prepare Metal Salt Solution (MCl₂ in Ethanol/Water) prep_metal->react reflux 4. Heat Under Reflux (e.g., 60-80°C for 2h) react->reflux cool 5. Cool to Room Temperature (Precipitate Forms) reflux->cool filtrate 6. Isolate by Vacuum Filtration cool->filtrate wash 7. Wash Precipitate (Ethanol & Water) filtrate->wash dry 8. Dry the Product wash->dry characterize 9. Characterization dry->characterize

Caption: Workflow for the synthesis of a Metal(II)-1-Butylbiuret complex.

Step-by-Step Protocol
  • Ligand Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of 1-butylbiuret in 20 mL of absolute ethanol. Gently warm and stir the mixture until the ligand is fully dissolved.

  • Metal Salt Preparation: In a separate 50 mL beaker, dissolve 1.0 mmol of the chosen metal(II) chloride salt in a minimal amount of deionized water (~5 mL) and then dilute with 15 mL of ethanol.

  • Reaction Initiation: While stirring the ligand solution, slowly add the metal salt solution dropwise. A color change may be observed.

  • pH Adjustment: Using a pipette, add 1M NaOH solution dropwise to the reaction mixture until the pH reaches 8-9. The deprotonation of the biuret ligand is crucial for coordination and is often accompanied by a more significant color change.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 70-80°C. Maintain a gentle reflux with continuous stirring for 2 hours. This provides the necessary activation energy and time for the complex to form.

  • Isolation: After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature. A precipitate of the coordination complex should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with small portions of cold deionized water (to remove inorganic salts like NaCl) and then cold ethanol (to remove any unreacted starting materials).

  • Drying: Transfer the purified complex to a watch glass and dry it in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 50-60°C to a constant weight.

Characterization of the Coordination Complex

Structural elucidation and purity assessment are non-negotiable steps. A multi-technique approach is required for unambiguous characterization.[13]

Spectroscopic Analysis

FT-IR Spectroscopy: This is the primary tool to confirm that the ligand has coordinated to the metal ion. The rationale is that coordination alters the bond order and vibrational frequencies of the functional groups involved.

Functional GroupTypical Wavenumber (cm⁻¹) in Free LigandExpected Change Upon Coordination
N-H Stretch~3400, ~3200Broadening or disappearance upon deprotonation
C=O Stretch~1700, ~1680Shift to lower wavenumber (e.g., 1650-1620 cm⁻¹)
C-N Stretch~1400-1450Shift to higher wavenumber
New Bands (M-N, M-O)N/AAppearance in the far-IR region (400-600 cm⁻¹)[14]

UV-Visible Spectroscopy: For transition metal complexes, UV-Vis spectroscopy provides information about the electronic transitions and coordination geometry. In an ethanolic solution, the free ligand will typically show π→π* transitions in the UV region. Upon complexation, new bands corresponding to d-d transitions will appear in the visible region, giving the complex its characteristic color.

NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., with Zn(II)), NMR is highly informative. Protons and carbons near the coordination sites will experience a change in their chemical environment, leading to shifts in their resonance signals compared to the free ligand.[15] The disappearance of the N-H proton signal can confirm deprotonation.

Compositional and Thermal Analysis

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. Comparing the experimental values with the calculated values for the proposed formula, [M(C₆H₁₂N₃O₂)₂], is essential for confirming the stoichiometry.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[16][17] It is invaluable for determining the thermal stability of the complex and identifying the presence and nature of coordinated or lattice solvent molecules (e.g., water), which would be lost at specific temperature ranges.[18]

Conceptual Framework: From Synthesis to Application

The synthesis and characterization of 1-butylbiuret complexes are foundational steps toward exploring their applications, particularly in drug development. The logical progression from ligand design to functional screening is a cornerstone of medicinal inorganic chemistry.

App_Framework cluster_design Design & Synthesis cluster_validate Validation cluster_screen Application Screening Ligand Ligand Selection (1-Butylbiuret) Synthesis Complex Synthesis (Protocol) Ligand->Synthesis Metal Metal Ion Selection (e.g., Cu(II), Zn(II)) Metal->Synthesis Characterization Physicochemical Characterization (FTIR, TGA, etc.) Synthesis->Characterization Structure Structural Confirmation Characterization->Structure Bio_Assay Biological Evaluation (e.g., Antibacterial, Antifungal, Anticancer Assays) Structure->Bio_Assay SAR Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR Drug_Candidate Potential Drug Candidate SAR->Drug_Candidate

Caption: Logical framework from complex synthesis to drug discovery.

The introduction of the butyl group may enhance the complex's ability to interact with cellular targets. Potential areas for biological evaluation include:

  • Antimicrobial Agents: Many metal complexes exhibit greater antimicrobial activity than the free ligands.[19] The synthesized complexes can be screened against a panel of Gram-positive and Gram-negative bacteria.

  • Anticancer Agents: The unique geometries and redox properties of metal complexes can be exploited to design novel anticancer drugs.[2][7] In vitro cytotoxicity assays against various cancer cell lines would be the initial step.

The choice of the metal is also critical. For instance, copper and zinc are essential trace elements, and their complexes can be designed to interact with specific biological pathways.

References

  • ResearchGate. (2025). Application of thermal analysis in coordination chemistry | Request PDF. Available at: [Link]

  • SciELO. (2024). solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Crystal Structure and Thermal Studies of Coordination Compounds. Available at: [Link]

  • AKJournals. (n.d.). THERMAL ANALYSES OF COORDINATION COMPOUNDS II. Thermal decomposition of palladium complexes with triphenylphosphine, triphenylarsine and triphenylstibine. Available at: [Link]

  • University of Florida. (n.d.). A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS. Available at: [Link]

  • Academic Journals. (2011). Synthesis and antibacterial activity of metal complexes of barbituric acid. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A binuclear aluminium complex as a single competent catalyst for efficient synthesis of urea, biuret, isourea, isothiourea, phosphorylguanidine, and quinazolinones. Available at: [Link]

  • Digital Commons @ University of the Pacific. (n.d.). Synthesis and Characterization of Some Novel Tetradentate Schiff Base Ligands and their Metal(II) Complexes. Available at: [Link]

  • Royal Society of Chemistry. (1967). Transition-metal complexes of biuret and related ligands. Part I. Biuret complexes of some bivalent metal ions. Available at: [Link]

  • UNESCO-EOLSS. (n.d.). Synthesis and Spectroscopy of Transition Metal Complexes. Available at: [Link]

  • ResearchGate. (n.d.). The Scope Of Metal Complexes In Drug Design - A Review. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Biuret Reagent. Available at: [Link]

  • MDPI. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. Available at: [Link]

  • HAL open science. (n.d.). RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. Available at: [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New Inorganic Complexes and Evaluation Their Corrosion Inhibiter. Available at: [Link]

  • American Chemical Society. (1973). Spin-Triplet Cobalt Complexes of Biuret and Related Ligands. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Available at: [Link]

  • Springer. (n.d.). Carbohydrate-Metal Complexes: Structural Chemistry of Stable Solution Species. Available at: [Link]

  • Juniper Publishers. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Available at: [Link]

  • University of Southampton ePrints. (2025). A Rare Thermochromic Zwitterionic Nickel (II) Complex of the Bulky Alpha Ligand 1,2-Bis-(di-tert-butylphosphinomethyl)benzene. Available at: [Link]

  • Semantic Scholar. (2024). The Sensitivity of Structure to Ionic Radius and Reaction Stoichiometry: A Crystallographic Study of Metal Coordination and Hydrogen Bonding. Available at: [Link]

  • MDPI. (2020). Novel Pb(II) Complexes: X-Ray Structures, Hirshfeld Surface Analysis and DFT Calculations. Available at: [Link]

  • MDPI. (n.d.). A New Cu(II) Metal Complex Template with 4–tert–Butyl-Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, Characterizations and Antibacterial Activity. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and properties of optically active polyurethanes containing 1, 1′-binaphthyl unit. Available at: [Link]

  • ResearchGate. (2011). Synthesis and Properties of Butyl Rubber Produced by Solution Polymerization. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. Available at: [Link]

  • ResearchGate. (n.d.). The Crystal Structure of [Bis(tri-'butyl-phosphine)gold(I)] Chloride. Available at: [Link]

  • Semantic Scholar. (2019). molecules. Available at: [Link]

  • MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available at: [Link]

  • Chemistry LibreTexts. (2022). 23.3: Coordination Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some Metal Complexes of [1-(4- Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea. Available at: [Link]

  • National Institutes of Health. (2006). Synthesis and spectroscopic studies on copper(II) binuclear complexes of 1-phenylamidino-O-alkylurea (alkyl = n-propyl, n- and iso-butyl) with 1,3-diaminopropane or ethylenediamine. Available at: [Link]

  • MDPI. (2024). Mono- and Binuclear Complexes in a Centrifuge-Less Cloud-Point Extraction System for the Spectrophotometric Determination of Zinc(II). Available at: [Link]

  • National Institutes of Health. (n.d.). Spectroscopic analysis of the binding of amylobarbitone, secbutobarbitone, pentobarbitone, phenobarbitone and quinalbarbitone to human serum albumin. Available at: [Link]

  • SlidePlayer. (2015). Coordination Chemistry I: Structures and Isomers. Available at: [Link]

  • National Institutes of Health. (n.d.). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Available at: [Link]

  • MDPI. (2020). Synthesis and Properties of Bioresorbable Block Copolymers of l-Lactide, Glycolide, Butyl Succinate and Butyl Citrate. Available at: [Link]/180)

Sources

Application Notes & Protocols: N-butylbiuret as a Novel Cross-Linking Agent for High-Performance Polyurethanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of N-butylbiuret as a cross-linking agent in polyurethane (PU) systems. Polyurethanes are renowned for their versatility, but achieving specific performance characteristics such as enhanced thermal stability, mechanical strength, and chemical resistance often necessitates the introduction of a cross-linked, three-dimensional network. N-butylbiuret offers a unique combination of reactivity and structural features that make it an excellent candidate for creating these robust networks. We present detailed, field-proven protocols for the synthesis of N-butylbiuret, its incorporation into a polyurethane matrix, and the subsequent characterization of the resulting cross-linked material. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Rationale for Biuret Cross-Linking in Polyurethanes

Polyurethane chemistry is largely defined by the reaction between an isocyanate and a polyol.[1] While linear polyurethanes exhibit excellent elastomeric properties, their performance under thermal or mechanical stress is limited by the mobility of the polymer chains.[2] Cross-linking transforms the linear polymer chains into a single, covalently bonded network, significantly enhancing material properties.[3][4][5]

Cross-linking agents are molecules with multiple reactive functional groups that can form bridges between polymer chains.[3] While diols and amines are common, biurets present a compelling alternative. A biuret molecule (H₂N-CO-NH-CO-NH₂) contains multiple reactive N-H groups, making it a highly efficient cross-linker. The formation of biuret itself occurs from the thermal condensation of urea, where two urea molecules combine, releasing a molecule of ammonia.[6][7][8]

N-butylbiuret, the subject of this guide, incorporates an n-butyl group. This alkyl chain enhances solubility in common organic solvents used for PU synthesis and modulates the reactivity of the N-H protons, providing greater control over the cross-linking reaction. The resulting cross-links are urea-type linkages, known for their strength and thermal stability.

Synthesis of N-butylbiuret: Protocol and Mechanism

The synthesis of N-butylbiuret can be reliably achieved through the reaction of urea with n-butyl isocyanate. This method provides a direct and high-yield pathway to the desired product.

Underlying Mechanism

The synthesis proceeds via the nucleophilic addition of an amine group from urea to the electrophilic carbon of the isocyanate group. The initial reaction forms an N-butylurea derivative. Under controlled heating, this intermediate can further react or rearrange, but the primary target is the formation of the biuret structure.

Experimental Protocol: Synthesis of N-butylbiuret

Safety First: This procedure involves handling urea and n-butyl isocyanate. n-Butyl isocyanate is a lachrymator and is moisture-sensitive. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Materials & Reagents:

  • Urea (CO(NH₂)₂)

  • n-Butyl Isocyanate (CH₃(CH₂)₃NCO)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (for precipitation/washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Drying tube (CaCl₂)

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube. Ensure all glassware is thoroughly dried to prevent unwanted reactions of the isocyanate with water.

  • Dissolution: Add urea (e.g., 6.0 g, 0.1 mol) to the flask and dissolve it in anhydrous DMF (100 mL). Stir until a clear solution is obtained. Gentle warming may be required.

  • Reactant Addition: Slowly add n-butyl isocyanate (e.g., 9.9 g, 0.1 mol) to the urea solution dropwise at room temperature over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or FTIR spectroscopy (monitoring the disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing an excess of cold diethyl ether (approx. 500 mL) while stirring vigorously. The N-butylbiuret product will precipitate as a white solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with several portions of cold diethyl ether to remove any unreacted starting materials and residual DMF.

  • Drying: Dry the purified N-butylbiuret in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Visualization: N-butylbiuret Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Urea Urea in Anhydrous DMF Mix 1. Slow Addition (Room Temp) Urea->Mix NBI n-Butyl Isocyanate NBI->Mix React 2. Heat & Stir (80-90°C, 4-6h) Mix->React Precipitate 3. Precipitate in Diethyl Ether React->Precipitate Filter 4. Vacuum Filtration & Washing Precipitate->Filter Dry 5. Vacuum Drying Filter->Dry Product Final Product: N-butylbiuret Dry->Product G cluster_methods Analytical Methods cluster_properties Material Properties Assessed FTIR FTIR Spectroscopy Chem Chemical Structure (Reaction Completion) FTIR->Chem Verifies DSC DSC Thermal Thermal Properties (Tg, Stability) DSC->Thermal Measures Tg TGA TGA TGA->Thermal Measures Stability Tensile Tensile Testing Mech Mechanical Properties (Strength, Stiffness) Tensile->Mech Quantifies

Caption: Relationship between analytical methods and material properties.

References

  • Risso Chemical. (2021, February 13). Causes of Biuret in Urea Manufacturing & Control Methods.
  • Unknown. (2025, July 31). What Is the Role of Crosslinking Agents in Flexible PU Foam?.
  • PubMed. (2010, January 15). Mechanical characterisation of polyurethane elastomer for biomedical applications.
  • Wikipedia. Urea.
  • Creative BioMart. Principle and Protocol of Biuret Method.
  • ASTM. (1992, January 1). Chemical Characterization of Cross-Linked Polyurethane Films.
  • European Coatings. (2019, February 7). Polyurethanes: Alternative crosslinking mechanisms.
  • Werner. CROSS-LINKING WITH POLYURETHANES.
  • MDPI. (2017, February 28). Preparation and Characterization of Polyurethanes with Cross-Linked Siloxane in the Side Chain by Sol-Gel Reactions.
  • ResearchGate. FTIR spectra of polyurethanes.
  • Unknown. (2025, February 17). Study on Mechanical Properties of Polyurethane Elastomers in Different Strength Tests.
  • Open-i. FTIR spectrum of polyurethane samples.
  • Unknown. Catalytic conversion of urea to biuret: A catalyst screening study.
  • Taylor & Francis. (2013, November 27). Synthesis and Characterization of Linear and Cross-Linked Cyclodextrin Polyurethane Elastomers.
  • ResearchGate. (2016, June 14). Biuret in urea fertilizer.
  • Shimadzu. (2015). Analyzing Chemical Composition of Rigid Polyurethane (PU) Foams using FTIR Microscopy and DRIFTS-IR.
  • Thermo Fisher Scientific. Time-Based FT-IR Analysis of Curing of Polyurethanes.
  • PCI Magazine. (2018, September 6). Crosslinking Polyurethane Dispersions.
  • Spectroscopy Online. (2023, June 28). Infrared Spectroscopy of Polymers XIII: Polyurethanes.
  • e-Publications@Marquette. The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates.
  • Unknown. (2021, October 13). Crosslinking methods of waterborne polyurethane and commonly used crosslinking agents.
  • Unknown. (2026, January 9). (PDF) Study on mechanical properties of polyurethane elastomers in different strength tests.
  • PMC. (2024, March 17). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions.
  • MDPI. (2024, October 30). Dynamic Mechanical Properties and Constitutive Modeling of Polyurethane Microporous Elastomers.
  • AZoM. (2018, July 26). Thermal Analysis in Practice – Polymers.
  • ResolveMass Laboratories Inc. Crosslinked Polymer Analysis.
  • ResearchGate. Thermogravimetric analysis of cross-linked polymers with glass....
  • Research Repository UCD. Mechanical Characterisation of Polyurethane Elastomer for Biomedical Applications.

Sources

Solubility of Imidodicarbonic diamide N-butyl- in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Characterization of Imidodicarbonic diamide, N-butyl- (1-Butylbiuret)

Abstract & Application Context

Imidodicarbonic diamide, N-butyl- (CAS: 25055-06-5), commonly known as 1-Butylbiuret , is a critical structural analog in the development of biguanide pharmaceuticals. It is primarily encountered as the major hydrolysis degradation product of Buformin (1-butylbiguanide), a potent antidiabetic agent.

Understanding the solubility profile of 1-Butylbiuret is essential for:

  • Impurity Profiling: Separating this degradation product from the Active Pharmaceutical Ingredient (API) during HPLC analysis.

  • Purification Process Design: Selecting antisolvents for the crystallization of Buformin that retain the more soluble 1-Butylbiuret in the mother liquor.

  • Synthesis: Optimizing reaction media for ureido-functionalization where biurets serve as intermediates.

This guide provides a definitive physicochemical profile, a rationale for solvent selection based on molecular structure, and a validated protocol for determining equilibrium solubility.

Physicochemical Profile & Structural Analysis

The solubility behavior of 1-Butylbiuret is governed by the competition between its hydrophilic biuret core (dual urea motif) and its lipophilic butyl tail.

Table 1: Physicochemical Properties

PropertyValueStructural Impact on Solubility
Common Name 1-Butylbiuret
Molecular Formula

Molecular Weight 159.19 g/mol Low MW facilitates dissolution in small-molecule solvents.
Polar Surface Area (PSA) ~88.7 ŲHigh polarity relative to size; indicates strong H-bond donor/acceptor potential.
LogP (Predicted) 1.27Moderately lipophilic. Soluble in alcohols/polar organics; limited solubility in water compared to parent biuret.
H-Bond Donors 4Strong tendency for self-association (crystal lattice stability) and interaction with protic solvents.
H-Bond Acceptors 2Accepts H-bonds from water/alcohols.
Solubility Prediction Logic
  • Water: The butyl chain disrupts the water network, reducing solubility compared to unsubstituted biuret (which is ~2% soluble at 25°C). Expect sparing solubility in cold water, increasing significantly with heat.

  • Alcohols (MeOH, EtOH): The "Goldilocks" zone. The hydroxyl group interacts with the biuret core, while the alkyl chain interacts with the butyl tail. Expect high solubility .

  • Non-Polar Solvents (Hexane, Toluene): The high PSA (88.7 Ų) makes the molecule too polar for dissolution. Expect insolubility .

Protocol: Equilibrium Solubility Determination

This protocol uses the Saturation Shake-Flask Method , the gold standard for thermodynamic solubility determination.

Materials Required
  • Analyte: 1-Butylbiuret (>95% purity).

  • Solvent Panel: Water, Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetonitrile (ACN).

  • Equipment: Orbital shaker (temp. controlled), 0.22 µm PTFE/Nylon syringe filters, HPLC system.

Step-by-Step Workflow

Phase 1: Preparation of Saturated Solutions

  • Weigh 50 mg of 1-Butylbiuret into a 4 mL glass vial.

  • Add 1.0 mL of the target solvent.

  • Visual Check:

    • If clear: The compound is highly soluble (>50 mg/mL). Add more solid until precipitation occurs.

    • If cloudy/solid remains: Proceed to equilibration.

  • Seal vials and place in an orbital shaker at 25°C ± 0.5°C for 24 hours .

    • Note: Constant agitation is crucial to break crystal lattice forces.

Phase 2: Filtration & Sampling

  • Allow vials to stand for 1 hour to let large solids settle.

  • Draw supernatant into a syringe.

  • Filter through a 0.22 µm syringe filter into a clean HPLC vial.

    • Tip: Saturate the filter with 200 µL of solution first and discard, to prevent analyte adsorption loss.

  • Dilute the filtrate (e.g., 1:10 or 1:100) with Mobile Phase A to fit within the HPLC calibration range.

Phase 3: Quantification (HPLC-UV) Use the following generic method for biuret derivatives:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers silanols).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 mins.

  • Detection: UV @ 210 nm (Biurets lack strong chromophores; low UV is required).

  • Calculation:

    
    
    

Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for solvent selection based on the experimental outcome.

SolubilityLogic Start Start: 1-Butylbiuret Solubility Profiling PolarityCheck Check Solvent Polarity (Dielectric Constant) Start->PolarityCheck Protic Protic Solvents (Water, MeOH, EtOH) PolarityCheck->Protic High Polarity + H-Bond AproticPolar Polar Aprotic (DMSO, DMF, ACN) PolarityCheck->AproticPolar High Polarity - H-Bond NonPolar Non-Polar (Hexane, Toluene) PolarityCheck->NonPolar Low Polarity Soluble_Protic High Solubility Expected (H-Bonding matches Biuret core) Protic->Soluble_Protic Soluble_Aprotic Moderate to High Solubility (Dipole interactions) AproticPolar->Soluble_Aprotic Insoluble Insoluble (Polarity mismatch) NonPolar->Insoluble App_Cryst Application: Crystallization (Use Water/EtOH mixtures) Soluble_Protic->App_Cryst Temp dependent App_Rxn Application: Reaction Medium (Use DMSO or DMF) Soluble_Aprotic->App_Rxn

Figure 1: Solvent selection decision tree based on 1-Butylbiuret physicochemical interactions.

Expected Solubility Data & Application Guide

Based on structural analogy to Buformin and Biuret, the following solubility tiers are established for process design.

Table 2: Solubility Classification & Usage

Solvent ClassRepresentative SolventsExpected SolubilityApplication Note
Lower Alcohols Methanol, EthanolFreely Soluble (>100 mg/mL) Ideal for dissolving the crude residue. Methanol is the preferred solvent for transferring the compound.
Polar Aprotic DMSO, DMF, DMAcVery Soluble (>200 mg/mL) Use as reaction solvents. Note: High boiling points make removal difficult; avoid for final isolation.
Water Water (pH 7)Sparingly Soluble (Cold) / Soluble (Hot) Critical Antisolvent: 1-Butylbiuret is less soluble in water than Buformin HCl. In reverse-phase purification, it elutes after the solvent front but before Buformin.
Esters/Ketones Ethyl Acetate, AcetoneModerately Soluble Good for extraction. 1-Butylbiuret can be extracted from aqueous layers using Ethyl Acetate .
Hydrocarbons Hexane, HeptaneInsoluble Use as antisolvents to crash out the product from Ethyl Acetate or Ethanol solutions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7913, Biuret. Retrieved from [Link]

  • Japanese Pharmacopoeia (JP XVIII).General Notices & Buformin Hydrochloride Monographs.
  • NIST Chemistry WebBook. Imidodicarbonic diamide (Biuret) Thermochemistry. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Butyl-Substituted Dicarbonic Diamides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Yield Improvement

Welcome to the technical support center for the synthesis of N-butyl-substituted dicarbonic diamides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their target compounds. While the specific compound of interest is N-butylimidodicarbonic diamide (potentially N-butylbiuret), the principles and troubleshooting strategies discussed here are broadly applicable to the synthesis of related structures, such as N,N'-dibutylurea, for which more extensive literature is available. This guide provides in-depth, field-proven insights to help you navigate common synthetic challenges.

Troubleshooting Guide: Addressing Low Yields

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Q1: My reaction is showing low conversion of starting materials. What are the likely causes and how can I address them?

Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Extend the reaction time until no further consumption of the starting material is observed. If the reaction is still sluggish, a moderate increase in temperature can significantly improve the reaction rate. For instance, in the synthesis of N,N'-dibutylurea from urea and n-butylamine hydrochloride, heating at 150°C is recommended[1].

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Carefully review the stoichiometry of your reaction. In some cases, using a slight excess of one of the reactants (typically the less expensive or more easily removable one) can drive the reaction to completion.

  • Catalyst Inactivity or Absence: Many urea and diamide syntheses benefit from or require a catalyst.

    • Solution: If using a catalyst, ensure it is active and used in the correct loading. For example, the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines is effectively catalyzed by calcium oxide (CaO)[2]. If not using a catalyst, consider screening for one. Lewis acids like Nb2O5 have also been shown to be effective for diamide synthesis[3][4].

  • Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction will be slow.

    • Solution: Select a solvent in which all reactants are reasonably soluble at the reaction temperature. For high-temperature reactions, high-boiling point solvents like sec-butylbenzene or o-xylene can be effective[1][3].

Q2: I'm observing significant formation of side products. How can I improve the selectivity of my reaction?

Side product formation is a major cause of reduced yield and can complicate purification.

Common Side Products & Mitigation Strategies:

  • Formation of Symmetrical Ureas: In reactions involving reagents like carbonyldiimidazole (CDI) or phosgene equivalents, if the amine is not added correctly, symmetrical ureas (e.g., N,N'-dibutylurea when another amine is intended to be the second nucleophile) can form[5].

    • Solution: Control the order of addition. Typically, the first amine is reacted with the carbonyl source before the addition of the second amine.

  • Over-alkylation of Amines: In syntheses starting from ammonia or a primary amine and an alkylating agent, multiple alkylations can occur.

    • Solution: Use a large excess of the amine to favor the formation of the primary product.

  • Decomposition of Reactants or Products: At elevated temperatures, reactants or the desired product might decompose. For instance, some ureas can decompose to form isocyanates and ammonia[6].

    • Solution: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration. A milder synthetic route might also be necessary.

Q3: I'm struggling with the purification of my final product, leading to significant losses. What are some effective purification strategies?

Purification is a critical step where a substantial amount of product can be lost.

Purification Techniques & Tips:

  • Recrystallization: This is often a highly effective method for purifying solid products.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Allow the solution to cool slowly to form pure crystals. For N,N'-dibutylurea, recrystallization from ligroin or acetone has been reported to yield pure product[7][8].

  • Column Chromatography: For products that are difficult to crystallize or for separating mixtures of similar polarity, column chromatography is the method of choice.

    • Tips: If you are having trouble separating your diamide from a monoamide byproduct, consider using a different stationary phase like alumina or a specialized ion-exchange resin[9].

  • Acid-Base Extraction: If your product has different acidic or basic properties compared to the impurities, a liquid-liquid extraction can be a simple and effective purification step.

    • Example: If unreacted amine is present, washing the organic layer with a dilute acid solution (e.g., HCl) can remove it by forming a water-soluble salt[9].

Frequently Asked Questions (FAQs)

What are some of the most common synthetic routes to N,N'-dibutylurea and related diamides?

Several methods are commonly employed, each with its own advantages and disadvantages:

  • From an Amine and Urea: This is a straightforward method that involves heating an amine or its salt with urea. For example, 1,3-di-n-butylurea can be prepared by reacting 1 mole of urea with 2 moles of n-butylamine hydrochloride at around 150°C[1].

  • From an Amine and an Isocyanate: The reaction of an amine with an isocyanate is typically a high-yield and clean reaction that proceeds at room temperature without the need for a catalyst[5].

  • Carbonylation of Amines: This involves the reaction of amines with a carbonyl source. Modern, greener approaches utilize carbon dioxide (CO2) as the carbonyl source, often under pressure and with a catalyst[10]. Another approach uses ethylene carbonate with a solid base catalyst like CaO[2].

  • From Dicarboxylic Acids and Amines: This method is suitable for synthesizing diamides and can be catalyzed by Lewis acids such as Nb2O5[3][4].

How do I choose the optimal solvent for my reaction?

The choice of solvent is crucial and depends on several factors:

  • Solubility of Reactants: The solvent should dissolve all reactants to a reasonable extent.

  • Reaction Temperature: The boiling point of the solvent should be appropriate for the desired reaction temperature. High-boiling solvents like N-butyl-2-pyrrolidone (NBP) are sometimes used as greener alternatives to traditional polar aprotic solvents[11][12].

  • Reactivity: The solvent should be inert and not participate in the reaction.

  • Workup: Consider how the solvent will be removed after the reaction.

My product is an oil and won't crystallize. What should I do?

If your product is an oil, consider the following:

  • Purity: Oils often contain impurities that inhibit crystallization. Try to purify the oil further using column chromatography.

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture to wash away the impurities, which may induce crystallization of your product.

  • Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.

  • Solvent Screening: Attempt recrystallization from a variety of different solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dibutylurea from Urea and n-Butylamine Hydrochloride

This protocol is adapted from a patented procedure and is suitable for a gram-scale synthesis[1].

Materials:

  • Urea

  • n-Butylamine hydrochloride

  • Reaction vessel with a heating mantle and overhead stirrer

Procedure:

  • Combine 1 mole of urea and 2 moles of n-butylamine hydrochloride in the reaction vessel.

  • Heat the mixture to 150°C with stirring.

  • Maintain the temperature for a sufficient time to allow the reaction to go to completion (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot acetone and allow it to cool slowly.

  • Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum. A yield of 92% has been reported for a similar preparation[8].

Protocol 2: Synthesis of N,N'-Dibutylurea from Ethylene Carbonate and n-Butylamine using a CaO Catalyst

This method offers a more environmentally friendly approach by avoiding hazardous reagents[2].

Materials:

  • Ethylene carbonate

  • n-Butylamine

  • Calcium oxide (CaO), activated

  • Solvent (e.g., o-xylene)

  • Reaction vessel with a reflux condenser, heating mantle, and magnetic stirrer

Procedure:

  • Activate the CaO catalyst by heating it at a high temperature (e.g., 500°C) for several hours and then cooling it under a dry atmosphere.

  • In the reaction vessel, combine ethylene carbonate (1 equivalent), n-butylamine (2 equivalents), and the activated CaO catalyst (a catalytic amount, e.g., 5-10 mol%).

  • Add the solvent (o-xylene) to achieve a suitable concentration.

  • Heat the reaction mixture to 100°C with stirring for 3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and filter off the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization. A yield of 78% has been reported under these conditions[2].

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of N,N'-Dibutylurea from Ethylene Carbonate and n-Butylamine[2]

CatalystReaction Time (h)Yield (%)
CaO149
CaO378
ZnO3<5
MgO30
Al2O330

Visualizations

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yields.

Synthetic Pathways to N,N'-Dibutylurea

SyntheticPathways cluster_0 Starting Materials Urea Urea Product N,N'-Dibutylurea Urea->Product + n-Butylamine HCl, 150°C Butylamine n-Butylamine Butylamine->Product + Ethylene Carbonate, CaO EthyleneCarbonate Ethylene Carbonate EthyleneCarbonate->Product CO2 Carbon Dioxide CO2->Product + n-Butylamine, Catalyst, Pressure ButylIsocyanate n-Butyl Isocyanate ButylIsocyanate->Product + n-Butylamine

Caption: Common synthetic routes to N,N'-dibutylurea.

References

  • United States Patent Office. Patent US28121102.
  • ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. Available at: [Link]

  • PubMed. (2010, January 15). Novel synthesis of ureas: application of t-butylureas. Available at: [Link]

  • SciSpace. (2009, November 4). Novel synthesis of ureas: application of t-butylureas. Available at: [Link]

  • HUSCAP. Synthesis ofN,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Available at: [Link]

  • ResearchGate. Production of N,N'‐dibutylurea (DBU) from n‐butylamine (BA) and CO2. Available at: [Link]

  • Organic Preparations and Procedures, Inc. (1976, June 14). PREPARATION OF N,N′-DIALKYLUREAS. Available at: [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Available at: [Link]

  • Springer. (2023, June 19). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Available at: [Link]

  • PMC. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. Available at: [Link]

  • NIST WebBook. N,N'-di-n-Butylurea. Available at: [Link]

  • ACS Publications. A New, Efficient Method for the Synthesis of Bisindolylmaleimides. Available at: [Link]

  • Save My Exams. (2025, January 3). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Available at: [Link]

  • BUET. DIRECT SYNTHESIS OF DIAMIDES FROM DICARBOXYLIC ACIDS AND AMINES USING Nb2O5 AS A BASE TOLERANT HETEROGENEOUS LEWIS ACID CATALYST. Available at: [Link]

  • MDPI. (2026, January 27). Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. Available at: [Link]

  • ResearchGate. (2026, January 17). (PDF) Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. Available at: [Link]

  • PMC. (2020, September 25). Diamine Biosynthesis: Research Progress and Application Prospects. Available at: [Link]

  • bioRxiv. Improved nylon polymerization using amide diads. Available at: [Link]

  • PubMed. (2021, September 15). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. Available at: [Link]

Sources

Technical Support Center: Separation of 1-Butylbiuret from Buformin Mixtures using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of buformin and its related substance, 1-butylbiuret. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these polar compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical expertise, to help you achieve robust and reliable analytical results.

Introduction: The Challenge of Separating Polar Biguanides

Buformin, an oral antihyperglycemic agent from the biguanide class, is a highly polar and basic compound.[1][2] Its impurity, 1-butylbiuret, presents a significant analytical challenge due to its structural similarity and polarity. Conventional reversed-phase HPLC methods using C18 columns often struggle to provide adequate retention and separation for such polar analytes.[3][4][5] This guide will explore effective chromatographic strategies and troubleshooting techniques to overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the HPLC analysis of buformin and 1-butylbiuret.

Q1: Why is it difficult to retain buformin and 1-butylbiuret on a standard C18 column?

A1: Buformin and 1-butylbiuret are highly polar molecules.[3] Standard C18 columns have a nonpolar stationary phase. The principle of reversed-phase chromatography is based on the hydrophobic interaction between the analyte and the stationary phase. Since polar compounds have a higher affinity for the polar mobile phase, they tend to elute very early, often at or near the void volume, resulting in poor retention and separation.[5][6]

Q2: What are the recommended column chemistries for separating buformin and 1-butylbiuret?

A2: To enhance the retention of polar compounds like buformin and 1-butylbiuret, several alternative column chemistries are recommended:

  • Polar-Embedded Columns: These columns have a polar group embedded within the C18 alkyl chain.[6] This modification makes the stationary phase more compatible with highly aqueous mobile phases and provides an alternative retention mechanism for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[5] This technique is excellent for retaining and separating very polar compounds.

  • Ion-Exchange Chromatography (IEC): Since buformin is a strong base and exists as a cation at acidic to neutral pH, cation-exchange chromatography can be a very effective separation mode.[7]

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity due to multiple retention mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions, which can be beneficial for separating structurally similar compounds.[8]

Q3: What is the role of an ion-pairing agent in the separation of buformin?

A3: An ion-pairing agent, such as an alkyl sulfonate, is an ionic compound that contains a hydrophobic region. When added to the mobile phase, it pairs with the ionized analyte (cationic buformin). This ion pair is more hydrophobic than the analyte alone, leading to increased retention on a reversed-phase column.[9] However, ion-pairing agents can have drawbacks, such as long column equilibration times and incompatibility with mass spectrometry (MS) detectors.[3]

Q4: What is a suitable detection wavelength for buformin and 1-butylbiuret?

A4: Buformin has a UV absorbance maximum around 233-236 nm.[9][10] Therefore, a detection wavelength in this range is typically used for its analysis. It is important to determine the UV spectrum of 1-butylbiuret to select a wavelength that provides adequate sensitivity for both compounds. If 1-butylbiuret lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer may be necessary.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the HPLC separation of 1-butylbiuret from buformin mixtures.

Problem 1: Poor Resolution Between Buformin and 1-Butylbiuret

Potential Causes:

  • Inappropriate column chemistry.

  • Suboptimal mobile phase composition (pH, organic modifier, buffer concentration).

  • High flow rate.

  • Large injection volume or high sample concentration (column overload).

Solutions:

  • Optimize the Mobile Phase pH: The ionization state of buformin (a strong base) is highly dependent on the mobile phase pH. Adjusting the pH can alter its retention time and selectivity relative to 1-butylbiuret. A lower pH (e.g., 2.5-3.5) will ensure buformin is fully protonated.

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Switching between them can significantly impact selectivity due to their different solvent properties.

  • Incorporate an Ion-Pairing Reagent: If using a reversed-phase method, the addition of an ion-pairing agent like sodium heptanesulfonate can improve the retention and resolution of buformin.[11]

  • Switch to a Different Chromatographic Mode: If reversed-phase methods are not providing adequate resolution, consider switching to HILIC or ion-exchange chromatography, which offer different separation mechanisms. HILIC, in particular, is well-suited for polar compounds.[5][12]

  • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to improved resolution.

  • Decrease the Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Reduce the injection volume or dilute the sample.[13]

Problem 2: Peak Tailing for the Buformin Peak

Potential Causes:

  • Secondary interactions between the basic buformin molecule and acidic silanol groups on the silica-based column packing material.[14]

  • Column overload.

  • Use of an inappropriate mobile phase buffer.

  • Column degradation.

Solutions:

  • Use a Low pH Mobile Phase: Operating at a low pH (e.g., < 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[14]

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Employ a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often end-capped to reduce the number of free silanol groups. Using a high-quality, end-capped column is crucial for analyzing basic compounds.[14]

  • Reduce Sample Concentration: Injecting a lower concentration of the sample can mitigate peak tailing caused by column overload.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by maintaining a consistent pH environment and masking silanol interactions.

  • Replace the Column: If the column is old or has been used with aggressive mobile phases, it may be degraded. Replacing the column is often the best solution in such cases.[15]

Problem 3: Retention Time Instability

Potential Causes:

  • Inadequate column equilibration time, especially when using gradient elution or ion-pairing agents.[13]

  • Fluctuations in mobile phase composition.

  • Leaks in the HPLC system.[13]

  • Inconsistent column temperature.[14]

  • Pump malfunction.

Solutions:

  • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. This is particularly important for HILIC and ion-pairing chromatography.[5]

  • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed.[16]

  • Check for System Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and lead to retention time drift.[15]

  • Use a Column Oven: Maintaining a constant column temperature is essential for reproducible retention times.[13][14]

  • Perform Pump Maintenance: If the pump is not delivering the mobile phase at a consistent flow rate, it can cause retention time shifts. Check the pump seals and check valves for wear and tear.

Recommended HPLC Method Parameters

The following table summarizes a starting point for an HPLC method for the separation of 1-butylbiuret from buformin. Method development and optimization will be necessary for your specific application.

ParameterRecommended ConditionRationale
Column Polar-Embedded C18 (e.g., Waters Acquity UPLC BEH C18, Agilent Zorbax Extend-C18) or HILIC (e.g., Waters Acquity UPLC BEH Amide)Provides enhanced retention for polar analytes.[6][12]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Low pH buffer to ensure buformin is protonated and to suppress silanol interactions.[14][17]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase and HILIC.
Gradient Start with a high aqueous content (for RP) or high organic content (for HILIC) and adjust the gradient to achieve separation.To elute compounds with different polarities.
Flow Rate 0.8 - 1.2 mL/minA typical analytical flow rate. Can be adjusted to optimize resolution and run time.
Column Temperature 30 °CFor consistent and reproducible retention times.[17]
Detection Wavelength 236 nmNear the absorbance maximum for buformin.[10]
Injection Volume 10 µLCan be optimized based on sample concentration and sensitivity requirements.[17]

Experimental Protocol: HPLC Analysis of Buformin and 1-Butylbiuret

  • Mobile Phase Preparation:

    • Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • This will be your Mobile Phase A. Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve buformin hydrochloride and 1-butylbiuret reference standards in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution.

    • Perform serial dilutions to prepare working standard solutions at the desired concentrations.

  • Sample Preparation:

    • Accurately weigh the sample containing the buformin mixture.

    • Dissolve the sample in the same solvent used for the standard solutions.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Set up the HPLC system with the chosen column and mobile phases.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Analysis:

    • Inject a blank (solvent) to ensure there are no interfering peaks.

    • Inject the standard solutions to determine the retention times and response factors for buformin and 1-butylbiuret.

    • Inject the sample solutions to determine the concentration of 1-butylbiuret in the buformin mixture.

  • Data Analysis:

    • Integrate the peaks for buformin and 1-butylbiuret.

    • Calculate the concentration of 1-butylbiuret in the sample using the response factor from the standard or a calibration curve.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC analysis of buformin and 1-butylbiuret.

G start Poor Resolution check_peak_shape Check Peak Shape (Tailing/Fronting) start->check_peak_shape optimize_mobile_phase Optimize Mobile Phase (pH, Organic Modifier) check_peak_shape->optimize_mobile_phase Yes check_overload Check for Column Overload check_peak_shape->check_overload No adjust_flow_rate Adjust Flow Rate/Temperature optimize_mobile_phase->adjust_flow_rate good_resolution Good Resolution optimize_mobile_phase->good_resolution change_column Change Column Chemistry (e.g., HILIC, PFP) change_column->good_resolution adjust_flow_rate->change_column adjust_flow_rate->good_resolution check_overload->optimize_mobile_phase Not Overloaded check_overload->good_resolution Overloaded -> Dilute Sample

Caption: A troubleshooting workflow for addressing poor peak resolution.

References

  • A validated HPLC method with ultraviolet detection for the determination of buformin in plasma. Biomedical Chromatography, 18(4), 254-258. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • A new method for determination of buformin in plasma and urine by ion-paired reversed-phase HPLC with ultraviolet detection. Biomedical Chromatography, 16(7), 453-454. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • HPLC problems with very polar molecules. Axion Labs. [Link]

  • Gas Chromatographic Determination of Buformin in Body Fluids and Tissues, Using a Nitrogen Phosphorus Detector: Application to a Postmortem Case. Journal of Analytical Toxicology, 4(1), 41-44. [Link]

  • Buformin. PubChem. [Link]

  • Buformin – Knowledge and References. Taylor & Francis. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Exploring the Next Generation of Metformin Derivatives and Their Biomedical Promise. Molecules, 29(19), 4496. [Link]

  • Analytical method development and validation of Metformin Hydrochloride by using RP-HPLC with ICH guidelines. International Journal of Pharmaceutical Sciences and Research, 10(3), 1195-1200. [Link]

  • Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients. Biomedicines, 11(8), 2165. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. PERSEE. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Stability Indicating Assay of Empaglifozin and Metformin. Research Journal of Pharmacy and Technology, 16(4), 1682-1688. [Link]

  • Stability-indicating HPLC method development and validation for simultaneous estimation of metformin, dapagliflozin, and saxagliptin in bulk drug and pharmaceutical dosage form. Biomedical Chromatography, 36(7), e5384. [Link]

  • A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Waters. [Link]

  • Stability indicating rp-hplc method for simultaneous determination of metformin hydrochloride and pioglitazone hydrochloride. Malaysian Journal of Pharmaceutical Sciences, 12(1), 33-46. [Link]

  • Analytical Method Development and Validation of Metformin by using RP-HPLC System. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Development and Validation of Stability Indicating Hplc Method for the Determination of Metformin Hydrochloride. Scholars Research Library. [Link]

  • Determination and Method Validation for Metformin Hydrochloride Drug Content from Pharmaceutical Product by Reversed Phase High Performance Liquid Chromatography. Der Pharmacia Lettre, 8(8), 361-366. [Link]

  • Analytical Method Development of a Stability-Indicating RP-HPLC Technique for Simultaneous Estimation of Metformin and Sitagliptin in Combined Dosage Forms. Vascular and Endovascular Review, 8, 18s. [Link]

  • Determination of antihyperglycemic biguanides in serum and urine using an ion-pair solid-phase extraction technique followed by HPLC-UV on a pentafluorophenylpropyl column and on an octadecyl column. Biomedical Chromatography, 20(11), 1200-1205. [Link]

  • Determination of plasma metformin by a new cation-exchange HPLC technique. Therapeutic Drug Monitoring, 21(3), 330-334. [Link]

Sources

Technical Support Center: Solubilization of N-Butylbiuret (1-Butylbiuret)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of N-butylbiuret in aqueous media Audience: Researchers, Formulation Scientists, and Chemical Engineers Content Type: Technical Troubleshooting Guide & SOPs

Executive Summary: The Amphiphilic Challenge

N-butylbiuret (NBB) presents a classic solubility paradox common in urea derivatives. While the biuret backbone (-NH-CO-NH-CO-NH-) is highly polar and capable of extensive hydrogen bonding, the introduction of the butyl group (C4H9-) imparts significant hydrophobicity.

In aqueous media, NBB struggles with two opposing forces:

  • High Crystal Lattice Energy: The biuret moiety forms strong intermolecular hydrogen bond networks in the solid state, requiring significant energy (heat) to disrupt.

  • The Hydrophobic Effect: The butyl tail disrupts the water structure, creating an entropic penalty that resists solvation at ambient temperatures.

This guide provides field-proven protocols to overcome these thermodynamic barriers through thermal energy, pH manipulation, and cosolvent systems.

Part 1: Core Solubility Parameters

Before attempting solubilization, review the baseline physicochemical constraints.

ParameterCharacteristicImplication for Solubility
Molecular Structure CH3(CH2)3-NH-CO-NH-CO-NH2Amphiphilic: Polar head, non-polar tail.
pKa (Imide) ~10–11 (Estimated based on biuret)Weakly acidic. Can be deprotonated at high pH (>12).
Thermal Behavior Melting Point ~100–110°C (Derivative dependent)High lattice energy; solubility increases exponentially with T.
Hydrolysis Risk ModerateSusceptible to hydrolysis in strong acid/base at high temps.

Part 2: Troubleshooting Center (Q&A)

Scenario 1: "The compound remains a suspension at Room Temperature (25°C)."

Q: I added NBB to water at 10mg/mL, but it just floats or settles. Vortexing didn't help. Why? A: At 25°C, the lattice energy of NBB dominates. The water molecules cannot overcome the strong H-bonds holding the NBB crystal together.

  • The Fix: You must apply Thermal Activation . Heat the solution to 60–80°C . This provides the kinetic energy to break the lattice. Once dissolved, the solution may remain supersaturated (stable) upon cooling to room temperature due to the slow kinetics of recrystallization.

Scenario 2: "Precipitation occurs immediately upon cooling."

Q: I got it to dissolve at 80°C, but as soon as it hit 40°C, white needles crashed out. A: You have exceeded the Saturation Limit at that lower temperature. The hydrophobic butyl interaction drives rapid crystallization once thermal energy is removed.

  • The Fix: Use a Hydrotrope or Cosolvent .

    • Option A: Add Urea (2–4 M) to the solution. Urea acts as a hydrotrope, disrupting the water structure and preventing NBB self-aggregation.

    • Option B: Add 10–20% Ethanol or DMSO . This solvates the butyl tail, stabilizing the molecule in solution at lower temperatures.

Scenario 3: "Can I use pH to dissolve it?"

Q: I read that biurets are soluble in base. Can I just add NaOH? A: Yes, but with a Critical Warning .

  • The Mechanism: The central imide nitrogen (-CO-NH-CO-) is weakly acidic. Adding NaOH (pH > 12) deprotonates this nitrogen, creating a negative charge that makes the molecule highly water-soluble.

  • The Risk: High pH + High Temperature = Rapid Hydrolysis . You risk breaking the molecule down into n-butylamine, ammonia, and carbonate.

  • The Protocol: Only use this method if your application tolerates high pH and you work quickly at low temperatures (< 40°C).

Part 3: Standard Operating Procedures (SOPs)

Protocol A: The "Thermal Shift" Method (Recommended for General Use)

Best for: Biological assays where pH must remain neutral and cosolvents are restricted.

  • Preparation: Weigh N-butylbiuret into a glass vial. Add phosphate-buffered saline (PBS) or water to reach 80% of final volume.

  • Thermal Induction: Place vial in a water bath set to 75°C .

  • Agitation: Stir magnetically at 500 RPM. Do not sonicate at high temp (degradation risk).

  • Observation: Wait for the solution to turn clear (approx. 10–20 mins).

  • Stabilization:

    • Crucial Step: While still hot, add pre-warmed water/buffer to final volume.

    • Allow to cool slowly to room temperature on the benchtop (do not put on ice). Rapid cooling promotes precipitation.

Protocol B: The "Cosolvent Spike" Method

Best for: High-concentration stock solutions (e.g., 100mM).

  • Primary Solvation: Dissolve NBB in 100% DMSO (Dimethyl sulfoxide). It should dissolve readily at RT or with mild warming (40°C).

    • Target Conc: Make a 100x or 1000x stock solution.

  • Aqueous Dilution:

    • Pipette the DMSO stock slowly into the vortexing aqueous media.

    • Tip: Ensure the tip is submerged to prevent precipitation at the air-liquid interface.

  • Validation: Visually inspect for "oiling out" (droplets) or turbidity. If cloudy, increase DMSO concentration or reduce NBB load.

Part 4: Visualizations

Figure 1: Solubility Decision Matrix

Caption: Logical workflow for selecting the optimal solubilization strategy based on experimental constraints.

SolubilityWorkflow Start Start: N-Butylbiuret Solubility Issue CheckpH Can the application tolerate pH > 12? Start->CheckpH CheckCosolvent Are organic solvents (DMSO/EtOH) allowed? CheckpH->CheckCosolvent No AlkalineMethod Protocol: Alkaline Shift (Dissolve in 0.1M NaOH) CheckpH->AlkalineMethod Yes CosolventMethod Protocol: Cosolvent Spike (Dissolve in DMSO -> Dilute) CheckCosolvent->CosolventMethod Yes ThermalMethod Protocol: Thermal Shift (Heat to 75°C -> Slow Cool) CheckCosolvent->ThermalMethod No Warning WARNING: Hydrolysis Risk Keep T < 40°C AlkalineMethod->Warning Hydrotrope Add Hydrotrope (Urea or Cyclodextrin) ThermalMethod->Hydrotrope If precipitates on cooling

Figure 2: Mechanistic Barriers to Solubility

Caption: Visualizing the competition between Crystal Lattice Energy and Hydrophobic Repulsion.

Mechanism SolidState Solid N-Butylbiuret (High Lattice Energy) Solution Solvated Molecule SolidState->Solution Requires Energy Heat Input: Heat (>60°C) Heat->SolidState Disrupts H-Bonds WaterStruct Water Structure (H-Bond Network) ButylTail Hydrophobic Butyl Tail (Entropic Penalty) WaterStruct->ButylTail Repels ButylTail->Solution Destabilizes

[1]

References

  • Biuret Properties & Solubility

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7913, Biuret.

    • Relevance: Establishes baseline solubility of the parent compound (2.01 g/100g water at 25°C) and the exponential increase with temperature (53.
    • URL:[Link]

  • Solubility of Urea Derivatives

    • Source: Rossi, F., et al. (2020). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry.

    • Relevance: Discusses strategies for solubilizing urea-based compounds, including the disruption of planarity and use of hydrotropes.[1]

    • URL:[Link]

  • Hydrotropic Solubilization

    • Source:Mechanism of dye solubilization and de-aggregation by urea. White Rose Research Online.
    • Relevance: Explains the mechanism by which urea and similar derivatives act as solubilizers (hydrotropes)
    • URL:[Link]

  • Physical Properties of Alcohols (Analogous Hydrophobicity)

    • Source: Britannica, The Editors of Encyclopaedia.[2] "Alcohol".[3][4][5][6][7] Encyclopedia Britannica.[2]

    • Relevance: Provides comparative data on the solubility decrease as alkyl chain length increases (e.g., n-butanol vs. ethanol), validating the hydrophobic effect of the butyl group in NBB.
    • URL:[Link]

Sources

Minimizing biuret formation during biguanide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biguanide Synthesis

Welcome to the technical support center for biguanide synthesis. As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of this synthesis, particularly the persistent challenge of biuret formation. This impurity can compromise yield, purity, and the biological activity of your target compound.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from understanding the underlying chemistry to troubleshooting specific issues and finally to providing robust protocols designed to minimize biuret from the outset. Our goal is to empower you with the knowledge to control your reaction, not just run it.

Section 1: The Core Chemistry: Biguanide vs. Biuret Formation

Understanding the competition between your desired reaction and the formation of biuret is the first step toward minimizing it. Biguanide synthesis, typically involving the reaction of an amine with a cyanoguanidine (like dicyandiamide), is a nucleophilic addition. However, under suboptimal conditions, a competing condensation reaction can occur, leading to the formation of biuret and other related impurities.

The primary mechanism for biuret formation involves the thermal decomposition of urea-like structures.[1] In the context of biguanide synthesis, high temperatures can cause starting materials like cyanoguanidine to undergo self-condensation or react with any moisture present, leading to urea-like intermediates that then form biuret.[1][2]

Key Factors Driving Biuret Formation:

  • High Temperature: Accelerates the condensation side reaction.[1]

  • Extended Reaction Time: Prolonged exposure to heat increases the probability of side product formation.

  • Presence of Water: Can hydrolyze cyanoguanidine, creating intermediates that favor biuret formation.

  • Low Ammonia Partial Pressure: In syntheses involving ammonia or ammonium salts, insufficient ammonia can shift the equilibrium towards condensation byproducts.[1]

Below is a diagram illustrating the desired synthetic pathway versus the competing side reaction.

G Start Amine + Cyanoguanidine Desired_Cond Controlled Conditions (Optimized Temp, Anhydrous Solvent, Catalyst) Start->Desired_Cond Desired Pathway Undesired_Cond Harsh Conditions (Excess Heat, Moisture, Prolonged Time) Start->Undesired_Cond Competing Pathway Biguanide Desired Biguanide Product (High Yield, High Purity) Desired_Cond->Biguanide Intermediates Hydrolysis/Condensation Intermediates Undesired_Cond->Intermediates Biuret Biuret & Related Impurities (Low Yield, Impure Product) Intermediates->Biuret

Caption: Competing reaction pathways in biguanide synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues researchers face. Each problem is broken down by probable cause and a corresponding, detailed solution.

Problem 1: High Levels of Biuret Detected in Final Product

  • Probable Cause A: Excessive Reaction Temperature

    • Explanation: This is the most common culprit. Temperatures exceeding the optimal range for the specific amine and solvent system dramatically accelerate the rate of the condensation reaction that produces biuret.[1][3] While higher temperatures can increase the reaction rate, they often do so at the expense of selectivity.

    • Solution:

      • Temperature Screening: Perform small-scale test reactions across a temperature gradient (e.g., 80°C, 100°C, 120°C, 140°C) while keeping all other parameters constant.

      • Reaction Monitoring: Use HPLC or TLC to monitor the formation of both the desired product and the biuret impurity at each temperature point.

      • Select Optimal Temperature: Choose the temperature that provides the best ratio of biguanide to biuret in a reasonable timeframe. For many syntheses from dicyandiamide, temperatures between 110-140°C are a good starting point, but this is highly dependent on the specific reactants and solvent.[4][5]

    Parameter Condition A Condition B Condition C
    Temperature110°C140°C180°C
    Biguanide Yield75%85%60%
    Biuret Impurity < 0.5% ~2.5% > 10%
    Caption: Illustrative effect of temperature on product purity.
  • Probable Cause B: Inappropriate Solvent Choice

    • Explanation: The solvent plays a critical role. While polar solvents are often required to dissolve the starting materials (especially salts), protic solvents like water or low-chain alcohols can participate in hydrolysis of cyanoguanidine, especially at high temperatures. Anhydrous, polar aprotic solvents are often a better choice.

    • Solution:

      • Switch to Aprotic Solvents: Consider solvents like acetonitrile, 1,4-dioxane, or N,N-Dimethylformamide (DMF).[6]

      • Use Higher-Boiling Alcohols: If an alcohol is necessary, higher-boiling ones like 1-butanol can be effective, as they allow for controlled heating at higher temperatures without excessive pressure buildup.[6]

      • Ensure Anhydrous Conditions: Always use freshly dried solvents. The presence of even small amounts of water can be detrimental.

  • Probable Cause C: Prolonged Reaction Time

    • Explanation: Even at an optimal temperature, leaving a reaction to run for too long can lead to the gradual accumulation of thermal degradation and side products, including biuret.

    • Solution:

      • Time-Course Study: Set up a reaction and withdraw small aliquots at regular intervals (e.g., every 1-2 hours).

      • Quench and Analyze: Immediately quench the reaction for each aliquot and analyze by HPLC to determine the point at which product formation plateaus and/or impurity formation begins to accelerate.

      • Establish a Clear Endpoint: Use this data to define a precise reaction time for future, larger-scale syntheses.

Problem 2: Low Yield of Desired Biguanide Product

  • Probable Cause: Inefficient Cyanoguanidine Activation

    • Explanation: The reaction proceeds via nucleophilic attack of the amine on the nitrile carbon of cyanoguanidine. This nitrile group is not highly electrophilic on its own and typically requires activation.[6] Without proper activation, the reaction will be slow and inefficient, leading to low conversion and a higher proportion of unreacted starting materials.

    • Solution:

      • Acid Catalysis: The most common method is to use the amine as its hydrochloride salt. The acidic conditions protonate the nitrile group, making it significantly more susceptible to nucleophilic attack.[4][5][6] An ideal reaction pH is often around 2.6.[6]

      • Lewis Acid Catalysis: For certain substrates, Lewis acids can be highly effective. Copper(II) salts (e.g., CuCl₂, CuSO₄) have been used since the earliest biguanide syntheses.[4][5] More modern approaches have shown that other Lewis acids, such as iron(III) chloride (FeCl₃), can promote the reaction even at room temperature with excellent yields.[4][6]

      • Silylating Agents: Trimethylsilyl chloride (TMSCl) can be used as an activating agent, particularly in microwave-assisted synthesis, where it facilitates the reaction and often leads to cleaner product profiles.[5][6][7]

Problem 3: Inconsistent Results and Batch-to-Batch Variability

  • Probable Cause: Presence of Moisture and Non-Uniform Heating

    • Explanation: Reproducibility is key in drug development. The two biggest enemies of consistency in this synthesis are moisture and inconsistent heating. Moisture leads to side reactions, as discussed. Non-uniform heating (hot spots) in the reaction vessel means that while the bulk of the mixture is at the target temperature, small portions are being "cooked" at much higher temperatures, leading to a disproportionate amount of biuret formation.

    • Solution:

      • Rigorous Anhydrous Technique: Dry all glassware in an oven before use. Use anhydrous grade solvents and dry reagents if necessary. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Uniform Heating:

        • Avoid direct heating on a hot plate. Use a heated oil or sand bath to ensure even heat distribution around the reaction flask.

        • Consider Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) provides rapid and highly uniform heating of the reaction mixture, which can significantly reduce reaction times and minimize the formation of thermal byproducts like biuret.[6][7]

Section 3: Recommended Protocol & Workflow

This section provides a generalized, robust protocol for the synthesis of a biguanide hydrochloride salt, designed to minimize biuret formation.

Protocol: Microwave-Assisted Synthesis of N-Substituted Biguanide Hydrochloride

This method, adapted from literature procedures, leverages microwave irradiation for rapid, uniform heating and TMSCl for activation, which together help suppress byproduct formation.[5][7]

Materials:

  • Amine hydrochloride (1.0 mmol)

  • Dicyandiamide (2.0 mmol)

  • Trimethylsilyl chloride (TMSCl) (2.2 mmol)

  • Anhydrous Acetonitrile (3 mL)

  • Isopropyl alcohol

Procedure:

  • Reagent Preparation: In a 5 mL microwave reactor vial equipped with a magnetic stir bar, combine the amine hydrochloride (1.0 mmol) and dicyandiamide (2.0 mmol).

  • Solvent and Activator Addition: Add anhydrous acetonitrile (3 mL) to the vial, followed by the careful addition of trimethylsilyl chloride (2.2 mmol).

  • Microwave Irradiation: Securely cap the vial and place it in a scientific microwave synthesizer. Irradiate the mixture at 140°C for 15 minutes. Use a power setting (e.g., 200-400 W) that allows the target temperature to be reached and maintained smoothly.[5][7]

  • Cooling & Precipitation: After irradiation, allow the reaction mixture to cool to room temperature. A precipitate may begin to form.

  • Product Isolation: Add isopropyl alcohol (approx. 3 equivalents) and stir the mixture. In some cases, a brief second irradiation (e.g., 125°C for 1 min) may be used to ensure complete reaction and facilitate precipitation.[5]

  • Purification: Cool the reaction vial in an ice bath to maximize the precipitation of the biguanide hydrochloride salt. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold acetonitrile to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum.

  • Analysis: Confirm the purity and identity of the final product using HPLC (to quantify biuret), NMR, and mass spectrometry.

Experimental Workflow Diagram

G A Reagent Prep (Use oven-dried glassware and anhydrous reagents) B Reaction Setup (Combine reactants, solvent, TMSCl in microwave vial under N2) A->B C Microwave Irradiation (140°C, 15 min) Ensure uniform heating B->C D Reaction Monitoring (Optional: small scale tests with HPLC analysis) C->D Optimization Loop E Work-up & Isolation (Cooling, addition of anti-solvent, ice bath precipitation) C->E D->C F Purification (Filter and wash with cold anhydrous solvent) E->F G Final Analysis (HPLC for biuret quantification, NMR, MS for identity) F->G

Caption: Optimized workflow for minimizing biuret formation.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What exactly is biuret and why is it problematic in drug development?

    • A: Biuret (H₂N-CO-NH-CO-NH₂) is a compound formed from the condensation of two urea molecules (or related precursors) with the elimination of ammonia.[1][8] In drug development, it is considered a process-related impurity. Its presence is problematic because it can have its own biological effects, potentially toxic, which can interfere with the pharmacological assessment of your active pharmaceutical ingredient (API).[2] Regulatory agencies require strict control over such impurities.

  • Q2: Beyond temperature, what is the single most important parameter to control?

    • A: Water content. The synthesis must be performed under strictly anhydrous conditions. Water can initiate a cascade of hydrolysis and condensation side reactions that inevitably lead to higher levels of biuret and other impurities.

  • Q3: Can I use a catalyst instead of high temperatures to avoid biuret?

    • A: Yes, and this is a highly recommended strategy. As mentioned in the troubleshooting section, both acid catalysts (from using an amine salt) and Lewis acid catalysts (like Cu(II) or FeCl₃) serve to activate the cyanoguanidine, allowing the reaction to proceed under milder conditions where biuret formation is less favorable.[4][5][6]

  • Q4: How can I detect and quantify biuret in my sample?

    • A: The most common and accurate method is High-Performance Liquid Chromatography (HPLC), which can separate biuret from the biguanide product and allow for precise quantification.[1] A classic qualitative method is the Biuret test itself, where in an alkaline solution, copper(II) ions form a characteristic purple-colored complex with molecules containing peptide-like bonds, including biuret.[8][9][10] This can be adapted into a quantitative spectrophotometric assay.[9]

  • Q5: Is it possible to remove biuret after it has formed?

    • A: Yes, though it is always better to prevent its formation. If your crude product is contaminated, purification is necessary. Recrystallization from a suitable solvent system (e.g., alcohol/water mixtures) can be effective, as biuret may have different solubility characteristics than your desired biguanide salt.[11] In more difficult cases, column chromatography using a polar stationary phase like silica gel can be employed to separate the more polar biuret from the product.[12][13]

References

  • Al-Masoudi, N. A., & Ali, T. F. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1146–1177. [Link]

  • Soliman, A. M., Mohamed, S., & Abdel-ghany, H. (2014). Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 51(5), 1322-1329. [Link]

  • Harmon, J. (1939). U.S. Patent No. 2,145,392. Washington, DC: U.S.
  • Creative BioMart. (n.d.). Principle and Protocol of Biuret Method. [Link]

  • Risso Chemical. (2021, February 13). Causes of Biuret in Urea Manufacturing & Control Methods. [Link]

  • Wikipedia. (n.d.). Biuret test. [Link]

  • Microbe Notes. (2024, May 22). Biuret Test for Protein: Principle, Procedure, Results, Uses. [Link]

  • Mikkelsen, R. L. (n.d.). Biuret in Urea Fertilizers. International Plant Nutrition Institute. [https://www.ipni.net/publication/nutrifacts-na.nsf/0/51A0C33A3318941085257E240062D15F/ FILE/NutriFacts-NA-17.pdf)
  • Liu, J., et al. (2020). Biuret—A Crucial Reaction Intermediate for Understanding Urea Pyrolysis To Form Carbon Nitrides. Chemistry – A European Journal, 26(63), 14433-14441. [Link]

  • Al-Masoudi, N. A., & Ali, T. F. (2021). Synthetic accesses to biguanide compounds. PMC. [Link]

  • Ismail, M. M. (2019). The chemistry of biguanides. Canadian Journal of Chemistry. [Link]

  • Johnson, D. C. (1987). U.S. Patent No. 4,698,443. Washington, DC: U.S.
  • Risso Chemical. (2021). Causes of Biuret in Urea & How to Control It. [Link]

  • Microbe Online. (2023, May 10). Biuret Test: Principle, Procedure, and Uses. [Link]

  • Johnson, D. C. (1987). U.S. Patent No. 4,701,555. Washington, DC: U.S.
  • UreaKnowHow. (n.d.). Biuret in Urea Fertilizers. [Link]

  • CN101735114A - Purification method of biuret - Google P
  • CN104829495A - A method for preparing metformin hydrochloride with high purity and high yield by two-component solvent - Google P

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Biuret

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of biuret. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the N-alkylation of biuret, providing a foundational understanding for your experimental design.

Q1: What is the fundamental principle of N-alkylation of biuret?

The N-alkylation of biuret is a nucleophilic substitution reaction. The nitrogen atoms on the biuret molecule act as nucleophiles, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide). This process forms a new carbon-nitrogen bond. A base is generally required to deprotonate the biuret, enhancing its nucleophilicity. The reaction is a cornerstone for synthesizing more complex molecules with applications in pharmaceuticals and materials science.

Q2: Which nitrogen on biuret is most likely to be alkylated?

Biuret has three nitrogen atoms, two primary amides and one secondary imide. The terminal primary amide nitrogens are generally more nucleophilic and less sterically hindered than the central secondary imide nitrogen. Therefore, mono-alkylation is most likely to occur at one of the terminal nitrogens. However, reaction conditions can be tuned to favor di- or even tri-alkylation.

Q3: What are the most common alkylating agents for this reaction?

Alkyl halides (e.g., alkyl iodides, bromides, and chlorides) are the most frequently used alkylating agents due to their reactivity.[1] Alkyl iodides are the most reactive, followed by bromides and then chlorides. Other options include alkyl sulfonates (e.g., tosylates, mesylates) and in some greener chemistry approaches, alcohols can be used with specific catalysts.[1][2][3][4]

Q4: Why is a base necessary for the N-alkylation of biuret?

A base is crucial to deprotonate the N-H bond of the biuret, generating a more potent nucleophile (the biuret anion). Without a base, the reaction is often sluggish or may not proceed at all. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH).[5] The choice of base can significantly impact the reaction rate and selectivity.

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques to monitor the reaction's progress. TLC provides a quick qualitative assessment of the consumption of starting material and the formation of the product. LC-MS offers more detailed information, confirming the molecular weight of the product and helping to identify any byproducts.

II. Troubleshooting Guide

This section provides a detailed, problem-oriented approach to overcoming common challenges encountered during the N-alkylation of biuret.

Problem 1: Low or No Product Formation

This is one of the most frequent issues. Several factors can contribute to a stalled or low-yielding reaction.

Visual Troubleshooting Workflow

Caption: Troubleshooting logic for low or no product yield.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Inactive Alkylating Agent Alkyl halides can degrade over time, especially if exposed to light or moisture.Use a freshly opened bottle of the alkylating agent or purify the existing stock. For alkyl bromides, consider adding a catalytic amount of potassium iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
Ineffective Base The chosen base may not be strong enough to deprotonate the biuret efficiently, or it may have poor solubility in the reaction solvent.Switch to a stronger or more soluble base. For example, if potassium carbonate (K₂CO₃) is ineffective, consider cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).
Inappropriate Solvent The solvent must be able to dissolve both the biuret and the alkylating agent to a reasonable extent. Polar aprotic solvents are generally preferred for SN2 reactions.If using a less polar solvent like acetone, consider switching to a more polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).[2] Be aware that DMF can decompose at high temperatures in the presence of a base.[2]
Low Reaction Temperature The reaction may have a high activation energy that is not being overcome at the current temperature.Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. The use of a microwave reactor can sometimes be beneficial for accelerating slow reactions.[6]
Insufficient Reaction Time Some N-alkylation reactions can be slow and may require extended periods to reach completion.Continue to monitor the reaction over a longer timeframe (e.g., 24-48 hours).[7]
Problem 2: Formation of Multiple Products (Over-Alkylation)

The presence of multiple nitrogen atoms in biuret can lead to the formation of di-, and tri-alkylated products, in addition to the desired mono-alkylated product.

Visual Experimental Workflow for Optimizing Selectivity

G cluster_0 Reaction Setup cluster_1 Optimization Parameters A Biuret (1 equiv) I Reaction Monitoring (TLC, LC-MS) A->I B Alkylating Agent B->I C Base C->I D Solvent D->I E Temperature E->I F Stoichiometry of Alkylating Agent (1.0 - 1.5 equiv) F->B G Choice of Base (e.g., K2CO3, DIPEA) G->C H Reaction Temperature (e.g., RT, 50°C, 80°C) H->E J Product Analysis I->J K Desired Mono-alkylated Product J->K L Over-alkylated Byproducts J->L

Caption: Workflow for optimizing mono-alkylation selectivity.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Excess Alkylating Agent Using a large excess of the alkylating agent will drive the reaction towards multiple alkylations.Carefully control the stoichiometry. Start with a 1:1 molar ratio of biuret to alkylating agent. A slight excess of the alkylating agent (1.1-1.2 equivalents) may be necessary to drive the reaction to completion, but avoid large excesses.
High Reaction Temperature Higher temperatures can provide the necessary energy to overcome the activation barrier for subsequent alkylations.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is a good starting point.
Strong Base A very strong base can lead to the formation of di-anions, which are highly reactive and prone to multiple alkylations.Use a milder base such as potassium carbonate (K₂CO₃) or an organic base like diisopropylethylamine (DIPEA).[6]
Problem 3: Product Purification Challenges

The crude reaction mixture may contain unreacted starting materials, the desired product, and various byproducts, making purification difficult.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Similar Polarity of Components The starting biuret, mono-alkylated, and di-alkylated products may have very similar polarities, making separation by column chromatography challenging.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not providing adequate separation. Recrystallization can also be an effective purification method for biuret derivatives.[8][9]
Incomplete Reaction A significant amount of unreacted starting material will complicate the purification process.Before attempting purification, ensure the reaction has gone to completion as much as possible by optimizing the reaction conditions as described in "Problem 1".
Formation of Salt Byproducts The reaction of the base with the byproduct of the alkylating agent (e.g., HBr) will form salts that may need to be removed.A simple aqueous workup can often remove these salts. After the reaction is complete, quench with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.

III. Experimental Protocols

General Protocol for N-Alkylation of Biuret with an Alkyl Halide
  • To a solution of biuret (1.0 equivalent) in a suitable solvent (e.g., DMF or ACN), add a base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Add the alkyl halide (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Protocol for Purification of Biuret by Recrystallization
  • Dissolve the crude biuret product in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol) at 50-70 °C.[8][9]

  • If the solution is colored, you can add activated carbon and filter the hot solution.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath (0-4 °C) to induce crystallization.[8][9]

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

IV. References

  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022, March 3). Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved from [Link]

  • Optimizing reaction conditions of N-alkylation reaction | Download Table. (n.d.). Retrieved from ResearchGate.

  • Systematic synthesis of bisubstrate-type inhibitors of N-acetylglucosaminyltransferases. (2006, April 24). Retrieved from [Link]

  • CN101735114B - Purification method of biuret - Google Patents. (n.d.). Retrieved from

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010, November 19). Retrieved from [Link]

  • This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci - WordPress.com. (n.d.). Retrieved from [Link]

  • N, S Co-Coordinated Zinc Single-Atom Catalysts for N-Alkylation of Aromatic Amines with Alcohols: The Role of S-Doping in the Reaction - MDPI. (2023, January 21). Retrieved from [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... - ResearchGate. (n.d.). Retrieved from [Link]

  • CN101735114A - Purification method of biuret - Google Patents. (n.d.). Retrieved from

Sources

Technical Support Center: Stability of N-Butyl-Imidodicarbonic Diamide (N-Butylbiuret) Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of N-Butyl-Imidodicarbonic Diamide, hereafter referred to as N-Butylbiuret, in acidic environments. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and formulations.

Introduction

N-Butylbiuret is a derivative of biuret, characterized by a butyl group attached to one of the nitrogen atoms. Like its parent compound, its stability is a critical parameter in various applications, from agricultural formulations to pharmaceutical development. Understanding its behavior in acidic conditions is paramount, as hydrolysis can lead to degradation, altering its efficacy and potentially producing undesired byproducts. This guide will delve into the mechanisms of acid-catalyzed hydrolysis and provide actionable protocols for its assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-Butylbiuret in acidic solutions?

A1: The primary degradation pathway for N-Butylbiuret under acidic conditions is acid-catalyzed hydrolysis. The mechanism involves the protonation of one of the carbonyl oxygens, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the C-N bond and ultimately leading to the formation of N-butylurea and carbamic acid (which is unstable and decomposes to ammonia and carbon dioxide). Further hydrolysis of N-butylurea can also occur under more stringent conditions.

Q2: What are the main factors that influence the rate of hydrolysis?

A2: The rate of hydrolysis is primarily influenced by:

  • pH: The rate of hydrolysis is generally faster at lower pH values due to the increased concentration of hydronium ions, which catalyze the reaction.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Buffer Species: The type of buffer used can sometimes influence the degradation rate, a phenomenon known as general acid-base catalysis. It is crucial to screen different buffer systems during formulation development.

  • Solvent Composition: The polarity and protic nature of the solvent system can affect the stability of the transition state and thus the reaction rate.

Q3: How can I monitor the degradation of N-Butylbiuret?

A3: The most common and reliable method for monitoring the degradation of N-Butylbiuret is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate N-Butylbiuret from its degradation products. This allows for the quantification of the parent compound and the appearance of degradants over time.

Q4: Are there any special considerations for handling N-Butylbiuret in acidic media?

A4: Yes. When preparing solutions, it is advisable to add N-Butylbiuret to the acidic solution at a controlled temperature, preferably chilled, to minimize immediate degradation. Use freshly prepared solutions for your experiments whenever possible. For long-term storage of stock solutions, consider preparing them in a neutral or slightly basic, aprotic solvent and then diluting them into the acidic medium just before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid and unexpected degradation of N-Butylbiuret. The pH of the solution is lower than anticipated.Verify the pH of your solution using a calibrated pH meter. Adjust the pH with a suitable buffer or base.
The temperature of the experiment is too high.Ensure your experiment is conducted at the specified temperature. Use a temperature-controlled water bath or incubator.
Presence of catalytic impurities (e.g., metal ions).Use high-purity reagents and solvents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.
Inconsistent results between experimental runs. Variability in solution preparation.Standardize your solution preparation protocol. Ensure accurate weighing and volumetric measurements.
Aging of stock solutions.Prepare fresh stock solutions for each set of experiments. If storage is necessary, validate the storage conditions.
Appearance of unknown peaks in the HPLC chromatogram. Formation of secondary degradation products.Conduct forced degradation studies to identify potential degradation products.[1][2][3][4] This involves subjecting the compound to more extreme conditions (e.g., higher acid concentration, higher temperature) to accelerate degradation and identify minor degradants.
Contamination of the sample or mobile phase.Ensure all glassware is thoroughly cleaned. Filter all solutions and mobile phases before use.

Visualizing the Chemistry and Workflow

Chemical Structure of N-Butylbiuret

Caption: Structure of N-Butyl-Imidodicarbonic Diamide (N-Butylbiuret).

Proposed Acid-Catalyzed Hydrolysis Mechanism

A N-Butylbiuret B Protonation of Carbonyl Oxygen A->B + H+ C Nucleophilic Attack by Water B->C + H2O D Tetrahedral Intermediate C->D E Bond Cleavage D->E F N-Butylurea + Carbamic Acid E->F G Ammonia + CO2 F->G Decomposition

Caption: Simplified mechanism of acid-catalyzed hydrolysis.

Experimental Protocol: Stability Study of N-Butylbiuret in Acidic Buffer

This protocol outlines a typical experiment to assess the stability of N-Butylbiuret at a specific acidic pH and temperature.

Materials:

  • N-Butylbiuret (of known purity)

  • Hydrochloric acid (HCl)

  • Sodium citrate

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (for HPLC mobile phase)

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Acidic Buffer (e.g., pH 3.0 Citrate Buffer):

    • Prepare a solution of 0.1 M citric acid and a solution of 0.1 M sodium citrate.

    • Mix the two solutions in appropriate proportions to achieve a final pH of 3.0. Verify the pH with a calibrated pH meter.

  • Preparation of N-Butylbiuret Stock Solution:

    • Accurately weigh a known amount of N-Butylbiuret.

    • Dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile) and then dilute to the final volume with the acidic buffer to achieve the desired starting concentration (e.g., 1 mg/mL). This is your t=0 sample.

  • Stability Study Setup:

    • Aliquot the N-Butylbiuret solution into several sealed vials.

    • Place the vials in a temperature-controlled incubator set to the desired temperature (e.g., 40°C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

    • Immediately cool the vial to room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorbance maximum of N-Butylbiuret.

    • Injection Volume: 20 µL

  • Data Analysis:

    • Quantify the peak area of N-Butylbiuret at each time point.

    • Plot the concentration or percentage of N-Butylbiuret remaining versus time.

    • Calculate the degradation rate constant (k) from the slope of the line if the degradation follows first-order kinetics.

Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare Acidic Buffer B Prepare N-Butylbiuret Stock Solution A->B C Aliquot and Incubate at Defined Temperature B->C D Sample at Time Points C->D E HPLC Analysis D->E F Quantify Peak Areas E->F G Plot Degradation Curve F->G H Calculate Rate Constant G->H

Caption: Workflow for conducting a stability study of N-Butylbiuret.

Hypothetical Stability Data

The following table presents hypothetical data for the degradation of N-Butylbiuret at 40°C in different acidic conditions to illustrate the expected trends.

pHTime (hours)% N-Butylbiuret Remaining
2.0 0100
485
872
2445
3.0 0100
495
890
2478
4.0 0100
499
898
2495

Disclaimer: This guide is for informational purposes only and is based on general chemical principles. It is essential to conduct your own experiments to determine the stability of N-Butylbiuret under your specific experimental conditions.

References

  • Cross-Reactivity of Amino Acids and Other Compounds in the Biuret Reaction: Interference with Urinary Peptide Measurements. Clinical Chemistry.[Link]

  • Structural and biochemical characterization of the biuret hydrolase (BiuH) from the cyanuric acid catabolism pathway of Rhizobium leguminasorum bv. viciae 3841. PLOS One.[Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N-Butyl-Imidodicarbonic Diamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. N-butyl-imidodicarbonic diamide, a derivative of biuret, presents a compelling case study for the application of modern spectroscopic techniques. This guide offers an in-depth analysis of its ¹H NMR spectrum, contextualized by comparative data from Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). Our objective is to provide a comprehensive, field-proven framework for the structural elucidation of this and similar N-alkylated amide compounds.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of structural analysis in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule such as N-butyl-imidodicarbonic diamide, ¹H NMR allows for the unambiguous assignment of each proton, confirming the presence and connectivity of both the butyl chain and the imidodicarbonic diamide backbone.

Predicted ¹H NMR Spectrum of N-Butyl-Imidodicarbonic Diamide

To facilitate a detailed analysis, a predicted ¹H NMR spectrum of N-butyl-imidodicarbonic diamide was generated. This spectrum serves as a foundational tool for understanding the expected chemical shifts, splitting patterns, and integration values.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of N-butyl-imidodicarbonic diamide with proton designations.

Detailed ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of N-butyl-imidodicarbonic diamide in a common deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the protons of the n-butyl group and the NH protons of the imidodicarbonic diamide core. The delocalization of lone pair electrons from the nitrogen atoms to the carbonyl groups results in restricted rotation around the C-N bonds, a phenomenon that can lead to more complex spectra in amides[1].

Proton Designation Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale for Assignment
H(d) - CH₃~0.9Triplet3HLocated on the terminal methyl group of the butyl chain, least deshielded, and split by the adjacent CH₂ group.
H(c) - CH₂~1.3-1.4Sextet2HMethylene group protons of the butyl chain, split by the adjacent CH₃ and CH₂ groups.
H(b) - CH₂~1.5-1.6Quintet2HMethylene group protons of the butyl chain, adjacent to two other CH₂ groups.
H(a) - CH₂~3.1-3.3Triplet2HMethylene group protons directly attached to the nitrogen atom, significantly deshielded by the electronegative nitrogen.
H(e) - NH~5.0-9.0Broad Singlet/Triplet1HProton on the nitrogen to which the butyl group is attached. The chemical shift is variable and the peak may be broad due to quadrupole effects and exchange. It may show coupling to the adjacent CH₂ group.
H(f) - NH~5.0-9.0Broad Singlet1HProton on the central nitrogen of the biuret backbone. Broadness is common for NH protons.
H(g) - NH₂~5.0-9.0Broad Singlet2HProtons of the terminal amide group. These may appear as a single broad peak due to exchange.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides a detailed carbon-hydrogen framework, a comprehensive characterization often necessitates a multi-technique approach. FTIR and Mass Spectrometry offer complementary information that corroborates and expands upon the NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For N-butyl-imidodicarbonic diamide, the FTIR spectrum would provide clear evidence for the key amide functionalities.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3400-3200N-H stretching (primary and secondary amides)Strong, broad
2960-2850C-H stretching (alkyl)Medium to Strong
~1700-1650C=O stretching (Amide I band)Strong
~1640-1550N-H bending (Amide II band)Medium to Strong

The presence of multiple N-H stretching bands can help distinguish between the primary (-NH₂) and secondary (-NH-) amide groups. The strong carbonyl absorption is a definitive indicator of the amide functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering insights into its elemental composition and substructures. For N-butyl-imidodicarbonic diamide, Electron Ionization (EI) would likely lead to characteristic fragmentation patterns.

Predicted Fragmentation Pattern:

Based on the structure and the known fragmentation of amides, key fragments would be expected. The mass spectrum of the parent compound, imidodicarbonic diamide (biuret), shows a molecular ion peak and characteristic fragment ions[2]. For the N-butyl derivative, we can anticipate:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the butyl group.

  • McLafferty Rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule.

  • Amide Bond Cleavage: Fragmentation at the C-N bonds of the imidodicarbonic diamide backbone.

G cluster_0 Spectroscopic Analysis Workflow Sample Preparation Sample Preparation 1H NMR Analysis 1H NMR Analysis Sample Preparation->1H NMR Analysis FTIR Analysis FTIR Analysis Sample Preparation->FTIR Analysis Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Interpretation Data Interpretation 1H NMR Analysis->Data Interpretation Structural Elucidation Structural Elucidation Data Interpretation->Structural Elucidation Functional Group ID Functional Group ID FTIR Analysis->Functional Group ID Functional Group ID->Structural Elucidation Fragmentation Analysis Fragmentation Analysis Mass Spectrometry->Fragmentation Analysis Fragmentation Analysis->Structural Elucidation

Caption: Workflow for the spectroscopic analysis of N-butyl-imidodicarbonic diamide.

Experimental Protocols

¹H NMR Spectroscopy

1. Sample Preparation: a. Weigh approximately 5-10 mg of N-butyl-imidodicarbonic diamide. b. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

2. Data Acquisition: a. Place the NMR tube in the spectrometer. b. Tune and shim the instrument to optimize the magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

3. Data Processing: a. Fourier transform the raw data. b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). d. Integrate the signals to determine the relative number of protons. e. Analyze the splitting patterns (multiplicities) to deduce proton connectivity.

FTIR Spectroscopy

1. Sample Preparation: a. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. b. Alternatively, for a solution, cast a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

2. Data Acquisition: a. Record a background spectrum of the empty sample holder (or KBr pellet). b. Place the sample in the FTIR spectrometer. c. Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). d. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

1. Sample Introduction: a. Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

2. Ionization: a. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

3. Mass Analysis: a. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

4. Detection: a. The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The structural elucidation of N-butyl-imidodicarbonic diamide is most effectively achieved through a synergistic application of ¹H NMR, FTIR, and Mass Spectrometry. ¹H NMR provides the detailed skeletal framework and proton environments, FTIR confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and provides valuable fragmentation data. This integrated approach ensures a high degree of confidence in the assigned structure, a critical requirement in research and development settings. The principles and workflows outlined in this guide are broadly applicable to the characterization of a wide range of organic molecules.

References

  • SpectraBase. N-ethylbutylamine - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. Shifts of the ¹H NMR signals of butylamine and butylcarbamate as a function of pH. [Link]

  • PubChem. Biuret. [Link]

  • Scilit. 1H NMR chemical shifts of gaseous amines. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • MDPI. Synthesis, Spectral Characterization and Biological Activities of Co(II) and Ni(II) Mixed Ligand Complexes. [Link]

  • ResearchGate. TP FTIR spectroscopy during biuret decomposition between 160 and... [Link]

  • SpectraBase. Biuret - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. The Synthesis and Characterization of N-Butyl Pyridine Tetrafluoroborate. [Link]

  • 大学化学. 1H NMR Spectrum of Amide Compounds. [Link]

  • Rsc.org. H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • ResearchGate. FTIR spectra of biuret (a) and the product of its reaction with starch carried out on microwave (b) and convectional (c) heating. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ResearchGate. (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDIES OF NEW N3-ARYL-AND N3-ALKYL-BARBITURIC ACID DERIVATIVES WITH POTENTIAL LOCAL ANAESTHETIC ACTION. [Link]

  • Creative Biostructure. Guide to Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • UCSB Chem and Biochem. Biomolecular NMR. [Link]

  • ResearchGate. Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. [Link]

  • PLOS One. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. [Link]

  • PMC. Synthesis, Structure, and Properties of Polyhydroxybutyrate Derived from Azotobacter Vinelandii N‐15. [Link]

Sources

A Researcher's Guide to the Characterization of N-Butyl Biuret Using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing N-butyl substituted biuret. The focus is to provide an in-depth, practical comparison of its expected Fourier-Transform Infrared (FTIR) spectral characteristics against its parent compound, biuret, and potential synthetic precursors. This guide emphasizes the "why" behind spectral features, enabling robust identification, purity assessment, and quality control.

Introduction: The Significance of N-Alkyl Biurets

Biuret and its derivatives are fundamental structures in medicinal and materials chemistry. The introduction of an N-alkyl substituent, such as a butyl group, significantly alters the molecule's lipophilicity, hydrogen bonding potential, and ultimately, its biological activity and material properties. Accurate and efficient characterization of these molecules is paramount. FTIR spectroscopy stands out as a rapid, non-destructive, and highly informative technique for confirming the functional group identity of N-butyl biuret and assessing its purity.

The Logic of FTIR Analysis: A Workflow for Structural Verification

The process of characterizing a novel or synthesized compound like N-butyl biuret via FTIR is a comparative and deductive exercise. It involves not just looking at the spectrum of the final product, but understanding how it evolves from its starting materials and differs from its parent structure.

FTIR_Workflow cluster_precursors Precursor Analysis cluster_target Target Molecule Analysis cluster_reference Reference Comparison Urea Urea Spectrum NButylBiuret N-Butyl Biuret (Synthesized Product) Urea->NButylBiuret Disappearance of primary amine peaks Isocyanate Butyl Isocyanate Spectrum Isocyanate->NButylBiuret Disappearance of -N=C=O peak Biuret Parent Biuret Spectrum NButylBiuret->Biuret Shift in N-H and C=O peak positions Biuret->NButylBiuret Appearance of C-H (alkyl) peaks

Caption: Conceptual workflow for FTIR-based identification of N-butyl biuret.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is foundational to its interpretation. For a solid powder like N-butyl biuret, Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation and excellent reproducibility.[1]

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker Vertex 70 or similar)

  • ATR accessory with a diamond or zinc selenide (ZnSe) crystal[2]

Step-by-Step Protocol:

  • Background Collection: Before analyzing the sample, a background spectrum must be collected.[3] This involves running a scan with no sample on the ATR crystal to account for atmospheric CO2, water vapor, and any intrinsic signals from the instrument itself.

  • Sample Application: Place a small amount of the N-butyl biuret powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3]

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is crucial for a strong signal.[3]

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

    • Wavenumber Range: 4000 - 400 cm⁻¹[3]

    • Resolution: 4 cm⁻¹

    • Scans: 32-64 scans (co-added to improve signal-to-noise ratio)[3]

  • Data Processing:

    • The collected spectrum should be displayed in absorbance or transmittance mode.

    • Perform an ATR correction if necessary (this is often a standard feature in the spectrometer's software).

    • Baseline correction may be applied to produce a flat baseline for easier peak identification.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after analysis.[3]

Spectral Interpretation: A Comparative Guide

The FTIR spectrum of N-butyl biuret is best understood by comparing it to the spectra of biuret and its likely synthetic precursors, such as urea and butyl isocyanate. The key is to look for the appearance of new peaks and the disappearance or shifting of others.

4.1. The Parent Molecule: Biuret

Biuret is a primary amide, characterized by the presence of -NH2 groups. Its spectrum is dominated by N-H and C=O vibrations.[4][5]

4.2. The Substituted Product: N-Butyl Biuret

The introduction of the n-butyl group creates a secondary amide linkage and introduces alkyl C-H bonds. This leads to distinct and predictable changes in the FTIR spectrum.

4.3. Synthetic Precursors: Urea and Butyl Isocyanate

A common synthesis route for N-substituted ureas and biurets involves the reaction of an isocyanate with an amine or urea.[6][7] Therefore, the absence of peaks from these starting materials is a critical indicator of product purity.

  • Butyl Isocyanate: The most prominent and defining peak for an isocyanate is the strong, sharp absorption from the asymmetric stretching of the -N=C=O group, typically found around 2275-2250 cm⁻¹ . The complete absence of this peak in the final product spectrum is a primary indicator of a successful reaction.

  • Urea: As a primary amide, urea shows two distinct N-H stretching bands.[8] Its spectrum also contains a strong C=O stretch around 1687 cm⁻¹.[8]

Table 1: Comparative FTIR Peak Assignments for N-Butyl Biuret and Related Compounds

Vibrational ModeBiuret (Parent)N-Butyl Biuret (Expected) Urea (Precursor)Justification for Change
N-H Stretch ~3430 & ~3340 cm⁻¹ (two bands, asym. & sym. stretch of -NH₂)~3300-3350 cm⁻¹ (single, sharp peak) ~3456 & ~3350 cm⁻¹ (two bands)The primary amine (-NH₂) of biuret/urea is replaced by a secondary amine (-NH-), which typically shows only one N-H stretching peak.[9] This peak is often broader due to hydrogen bonding.
C-H Stretch (Alkyl) N/A~2960, ~2930, ~2870 cm⁻¹ (multiple sharp peaks) N/AAppearance of these peaks is the most direct evidence of the successful incorporation of the butyl group. These correspond to the asymmetric and symmetric stretching of CH₃ and CH₂ groups.[10]
C=O Stretch (Amide I) ~1725 & ~1680 cm⁻¹ (often two distinct peaks)~1640-1680 cm⁻¹ (strong, may be a single broad band or have shoulders) ~1687 cm⁻¹The carbonyl stretching frequency is sensitive to the electronic environment and hydrogen bonding. Alkyl substitution can alter this, often leading to a slight shift and broadening.[9][11]
N-H Bend (Amide II) ~1600 cm⁻¹~1540-1570 cm⁻¹ (strong) ~1600 cm⁻¹The N-H in-plane bend is a characteristic feature of secondary amides and is often found coupled with the C=O stretch, forming a diagnostic pair of intense peaks.[9]
C-N Stretch ~1420 cm⁻¹~1420-1460 cm⁻¹ ~1465 cm⁻¹This peak can be complex and overlap with CH₂ bending modes from the butyl group.

Note: All wavenumbers are approximate and can vary based on the sample's physical state (solid, liquid), hydrogen bonding, and the specific instrument used.

Visualizing the Key Differences

The structural changes from biuret to N-butyl biuret directly correlate to the changes observed in the FTIR spectrum.

Molecular_Comparison cluster_biuret Biuret cluster_nbutyl N-Butyl Biuret Biuret_mol NButyl_mol Biuret_label Key Features: - Primary Amine (-NH₂) - Two N-H stretch peaks - No alkyl C-H peaks NButyl_label Key Features: - Secondary Amine (-NH-) - Single N-H stretch peak - Prominent alkyl C-H peaks

Caption: Structural comparison highlighting the key functional group changes.

Conclusion: A Self-Validating Approach

By systematically comparing the FTIR spectrum of a synthesized N-butyl biuret sample against its parent compound (biuret) and its likely precursors (urea, butyl isocyanate), a researcher can build a robust, evidence-based confirmation of the molecule's identity and purity. The key diagnostic markers are the disappearance of the isocyanate -N=C=O stretch, the consolidation of two N-H stretching peaks into a single secondary amine peak, and the unambiguous appearance of alkyl C-H stretching vibrations. This comparative methodology forms a self-validating system for product characterization in any research or development setting.

References

  • WisdomLib. (2026, January 19). NH stretching vibration: Significance and symbolism. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... [Link]

  • Chemical Education Digital Library. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: X–H Stretching. [Link]

  • ACS Publications. (2007, May 27). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.
  • National Center for Biotechnology Information. (n.d.). Butylurea. PubChem. [Link]

  • ResearchGate. (n.d.). TP FTIR spectroscopy during biuret decomposition between 160 and.... [Link]

  • Quimicaorganica.org. (n.d.). IR Spectrum: Amides. [Link]

  • ResearchGate. (n.d.). FTIR spectra of biuret (a) and the product of its reaction with starch.... [Link]

  • SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]

  • ResearchGate. (2025, October 17). Biuret—A Crucial Reaction Intermediate for Understanding Urea Pyrolysis To Form Carbon Nitrides.... [Link]

  • National Institute of Standards and Technology. (n.d.). Urea, (1,1-dimethylethyl)-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N–H stretching vibrations from T2.... [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]

  • Mueller, A. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • ScienceDirect. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). sec-Butylurea. PubChem. [Link]

  • SciSpace. (2009, November 4). Novel synthesis of ureas: application of t-butylureas. [Link]

  • PubMed. (2020, November 11). Biuret-A Crucial Reaction Intermediate for Understanding Urea Pyrolysis To Form Carbon Nitrides: Crystal-Structure Elucidation and In Situ Diffractometric, Vibrational and Thermal Characterisation. [Link]

  • National Center for Biotechnology Information. (2022, November 25). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure urea (a), the molecular precursor (b), and the.... [Link]

  • Arabian Journal of Chemistry. (2011, October 1). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. [Link]

  • International Journal of ChemTech Research. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]

  • LibreTexts. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). [Link]

Sources

Comparative Mass Spectrometry Fragmentation Guide: 1-Butylbiuret

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-Butylbiuret , comparing it against its structural homologues and degradation products. It is designed for analytical chemists and pharmaceutical researchers requiring precise structural elucidation.

Executive Summary

1-Butylbiuret (


, MW 159.19) is a substituted biuret derivative often encountered as a byproduct in the synthesis of urea-based inhibitors or as a ligand in coordination chemistry. Its mass spectral signature is distinct but shares critical overlap with its metabolic/degradation precursors: Biuret  and N-Butylurea .

This guide objectively compares the fragmentation pathways of 1-Butylbiuret against these alternatives, establishing a self-validating identification protocol based on Electron Ionization (EI) and Electrospray Ionization (ESI) mechanisms.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Feature1-Butylbiuret (Target)N-Butylurea (Alternative 1)Biuret (Alternative 2)
Structure



MW 159 Da 116 Da 103 Da
Key Moiety Butyl chain + Biuret backboneButyl chain + Urea backboneUnsubstituted Biuret backbone
Primary Use Impurity / IntermediateSynthesis PrecursorDegradation Product

Comparative Fragmentation Analysis (EI - 70 eV)

The identification of 1-Butylbiuret relies on distinguishing three competing fragmentation mechanisms: McLafferty Rearrangement , Inductive Cleavage , and Thermal Degradation .

Primary Fragmentation Pathways
Pathway A: The McLafferty Rearrangement (Diagnostic)

Unlike unsubstituted Biuret, 1-Butylbiuret possesses a butyl chain with a


-hydrogen relative to the carbonyl group. In Electron Ionization (EI), this enables a site-specific rearrangement.
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen from the butyl chain via a 6-membered transition state.
    
  • Result: Neutral loss of 1-Butene (56 Da) .

  • Diagnostic Ion: m/z 103 (Biuret radical cation).

  • Note: This pathway effectively converts the molecular ion of 1-Butylbiuret (159) into the molecular ion of Biuret (103).

Pathway B: Inductive Cleavage (Alkyl Loss)

The C-N bond connecting the butyl group to the nitrogen is susceptible to heterolytic cleavage.

  • Mechanism: Charge retention on the alkyl group or the nitrogenous fragment.

  • Result: Formation of the Butyl cation (m/z 57) , often the base peak in lower alkyl ureas.

Pathway C: Biuret Backbone Scission

Biurets are prone to losing Isocyanic Acid (HNCO, 43 Da) either thermally (in the injector) or via fragmentation.

  • Mechanism:

    
    .
    
  • Diagnostic Ion: m/z 116 (N-Butylurea ion).

Quantitative Ion Comparison Table
m/z (Mass-to-Charge)Ion Identity1-Butylbiuret (Target)N-Butylurea (Alt)Biuret (Alt)
159

(Molecular Ion)
Weak/Distinct AbsentAbsent
116

Moderate Strong (

)
Absent
103

Strong AbsentStrong (

)
61

PresentPresentBase Peak
57

(Butyl)
Base Peak (Likely) Base Peak Absent
44

ModerateModerateModerate

Critical Insight: The simultaneous presence of m/z 159 (parent), m/z 116 (loss of HNCO), and m/z 103 (loss of butene) is the unique fingerprint of 1-Butylbiuret. If only m/z 103 and lower are seen, the sample may be thermally degraded Biuret.

Mechanistic Visualization

The following diagram illustrates the fragmentation tree, highlighting the divergence points that allow differentiation between the target and its alternatives.

Fragmentation M_Ion 1-Butylbiuret (M+) m/z 159 ButylUrea N-Butylurea Ion m/z 116 M_Ion->ButylUrea Loss of HNCO (Thermal/EI) Biuret Biuret Ion m/z 103 M_Ion->Biuret McLafferty Rearr. (-C4H8) ButylCat Butyl Cation m/z 57 M_Ion->ButylCat Inductive Cleavage (C-N Break) ButylUrea->ButylCat Inductive Urea Urea Ion m/z 60 ButylUrea->Urea Loss of C4H8 Biuret->Urea Loss of HNCO HNCO Loss of HNCO (-43 Da) Butene Loss of Butene (-56 Da) (McLafferty)

Figure 1: Fragmentation tree of 1-Butylbiuret showing the relationship between the parent ion and the diagnostic ions of its alternatives (N-Butylurea and Biuret).

Experimental Protocols

To ensure data integrity and avoid thermal degradation (which mimics fragmentation), the following protocols are recommended.

Sample Preparation (Self-Validating)

Biurets have poor solubility in non-polar solvents and high thermal instability.

  • Solvent: Dissolve 1 mg of sample in Acetonitrile:Water (50:50) or pure Methanol . Avoid non-polar solvents which may require excessive heating.

  • Validation Step: Run a blank solvent injection to clear memory effects from previous urea-based runs.

Direct Infusion ESI-MS (Soft Ionization)

Use ESI to confirm the molecular weight (159 Da) without the thermal degradation risks of GC-MS.

  • Mode: Positive Ion (

    
    ).
    
  • Capillary Voltage: 3.0 kV (Low voltage prevents in-source fragmentation).

  • Cone Voltage: 15-30 V.

  • Expected Signals:

    • 
       (Dimer formation is common in ureas).
      
GC-MS (Hard Ionization)
  • Inlet Temperature: < 200°C . Warning: Temperatures >220°C will cause thermal cyclization or deamination, artificially increasing the m/z 103 and m/z 116 signals.

  • Column: Low-bleed phenyl-arylene (e.g., DB-5MS).

  • Flow: 1.0 mL/min Helium.

  • Scan Range: m/z 35–300.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-Butylurea (EI). NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Biuret (EI). NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement mechanisms in amides/ureas).

Sources

A Comparative Toxicological Assessment: N-Butylbiuret vs. N-Butylbiguanide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of N-butylbiuret and N-butylbiguanide (commonly known as buformin). While both are nitrogen-containing organic compounds, their interactions with biological systems and resultant toxicities differ significantly. This document synthesizes available preclinical data to inform researchers on their relative safety profiles.

Introduction: A Tale of Two Structurally Related Compounds

N-butylbiuret and N-butylbiguanide share a common structural feature in the butyl group, yet their core structures, a biuret and a biguanide respectively, confer markedly different chemical and biological properties. N-butylbiguanide, as buformin, was once used as an oral antidiabetic agent but was largely withdrawn from the market due to safety concerns.[1][2] In contrast, N-butylbiuret has been investigated in agricultural and animal nutrition contexts, with studies pointing towards a significantly lower toxicity profile.[3]

Acute Toxicity: A Stark Contrast

A primary metric for assessing acute toxicity is the median lethal dose (LD50), the dose required to be fatal to 50% of a tested animal population. The available data reveals a dramatic difference in the acute toxicity of these two compounds.

CompoundAnimal ModelRoute of AdministrationLD50Reference
N-butylbiguanide (Buformin) MouseOral300 mg/kg[4][5]
Guinea PigSubcutaneous18 mg/kg[4]
N-butylbiuret Rat, Poultry, Lamb, SteerOral (in diet)No acute or chronic toxicity observed[3]

Mechanism of Toxicity: The Biguanide Hallmark of Lactic Acidosis

The primary and most severe toxic effect associated with N-butylbiguanide (buformin) and other biguanides is lactic acidosis.[1][2] This life-threatening condition arises from the drug's impact on cellular metabolism.

Mechanism of Biguanide-Induced Lactic Acidosis:

Biguanides, including buformin, exert their toxic effects primarily through the inhibition of mitochondrial respiratory chain complex I.[4][6] This inhibition has several downstream consequences:

  • Impaired Oxidative Phosphorylation: The disruption of the electron transport chain leads to a decrease in ATP production through aerobic respiration.

  • Shift to Anaerobic Glycolysis: To compensate for the reduced ATP production, cells increase their reliance on anaerobic glycolysis. This metabolic pathway produces lactate as a byproduct.

  • Reduced Hepatic Lactate Clearance: Biguanides also inhibit hepatic gluconeogenesis, the process by which the liver converts lactate back into glucose. This further contributes to the accumulation of lactate in the bloodstream.[1]

  • Increased Lactate Production in the Gut: Biguanides can also increase lactate production by intestinal cells.

The culmination of these effects is a systemic buildup of lactic acid, leading to a decrease in blood pH (acidosis), which can result in severe metabolic derangement and, if untreated, can be fatal. The risk of lactic acidosis was a major factor in the withdrawal of buformin and another biguanide, phenformin, from many markets.[1][7]

In contrast, there is no evidence in the scientific literature to suggest that N-butylbiuret induces lactic acidosis or has a similar mechanism of toxicity. Studies on biuret, the parent compound of N-butylbiuret, have shown it to be largely inert in animal models, with no reports of significant metabolic disruption.[3]

Figure 1: Comparative Toxicity Pathways of N-Butylbiguanide and N-Butylbiuret.

Experimental Protocols

For researchers investigating the toxicity of these or similar compounds, the following are standard protocols for determining acute oral toxicity and assessing for metabolic acidosis.

Acute Oral Toxicity (LD50) Determination (Modified OECD 423)

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Materials:

  • Test substance (e.g., N-butylbiguanide)

  • Vehicle for administration (e.g., distilled water, corn oil)

  • Healthy, young adult laboratory rodents (e.g., Wistar rats or ICR mice), nulliparous and non-pregnant females are often preferred.

  • Oral gavage needles

  • Animal balance

  • Appropriate animal housing and care facilities

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.

  • Dose Preparation: Prepare a series of graded doses of the test substance in the chosen vehicle.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dosing:

    • Weigh each animal and calculate the individual dose volume.

    • Administer a single dose of the test substance by oral gavage.

    • A control group should receive the vehicle only.

    • Start with a small group of animals at a dose expected to be non-lethal and increase the dose in subsequent groups.

  • Observation:

    • Observe animals closely for the first few hours after dosing and then periodically for at least 14 days.

    • Record all signs of toxicity, including changes in behavior, appearance, and any adverse reactions.

    • Record the time of death for any animal that does not survive.

  • Data Analysis:

    • Calculate the percentage of mortality at each dose level.

    • Determine the LD50 value using a recognized statistical method (e.g., probit analysis).

Causality and Self-Validation: The use of a control group and graded doses allows for the establishment of a dose-response relationship, a key principle in toxicology. The 14-day observation period is crucial for identifying delayed toxicity. Necropsy of deceased and surviving animals can provide further validation of the cause of death or target organs of toxicity.

Assessment of Lactic Acidosis in an Animal Model

Objective: To determine if a test substance induces lactic acidosis.

Materials:

  • Test substance

  • Laboratory animals (e.g., rats or rabbits)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Blood gas analyzer capable of measuring lactate and pH

  • Spectrophotometer for enzymatic lactate assay (optional)

Procedure:

  • Animal Dosing: Administer the test substance to a group of animals at a dose suspected to be toxic but sublethal. A control group should receive the vehicle.

  • Blood Sampling: At predetermined time points after dosing (e.g., 1, 2, 4, 8, and 24 hours), collect blood samples from the animals. Arterial or venous blood can be used, but consistency is key.

  • Blood Gas and Lactate Analysis:

    • Immediately analyze the blood samples using a blood gas analyzer to determine pH and lactate concentration.

    • A significant decrease in blood pH (<7.35) and an increase in blood lactate levels (typically >5 mmol/L) are indicative of lactic acidosis.

  • Optional Enzymatic Lactate Assay: For more precise quantification, plasma can be separated and lactate levels measured using a commercially available enzymatic assay kit.

  • Data Analysis: Compare the blood pH and lactate levels of the treated group to the control group at each time point. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.

Causality and Self-Validation: The time-course measurement of blood pH and lactate allows for the observation of the onset and progression of acidosis in relation to drug administration. The use of a control group is essential to account for any changes due to handling or the vehicle.

Figure 2: Experimental Workflows for Toxicity Assessment.

Conclusion

The comparative toxicological assessment of N-butylbiuret and N-butylbiguanide reveals a significant disparity in their safety profiles. N-butylbiguanide (buformin) is a compound with demonstrable acute toxicity and a well-characterized mechanism of inducing potentially fatal lactic acidosis. In contrast, the available evidence for N-butylbiuret suggests a low order of toxicity, with no reports of significant adverse effects in animal studies. This stark difference underscores the critical importance of the core chemical structure in determining the toxicological properties of a molecule, even when they share a common substituent group. For researchers in drug development and other scientific fields, this guide highlights the importance of thorough toxicological evaluation and provides a framework for assessing the acute toxicity and potential for metabolic disruption of novel compounds.

References

  • Inxight Drugs. BUFORMIN. [Link]

  • Berry, W. T., Jr, Riggs, J. K., & Kunkel, H. O. (1956). Lack of Toxicity of Biuret to Animals. Journal of Animal Science, 15(1), 225–233. [Link]

  • ChemSrc. (2025, August 25). Buformin. [Link]

  • Charles River Laboratories. (n.d.). Toxicity studies: Chronic for nonclinical research. [Link]

  • McLain, V. C. (2008). Final report of the addendum to the safety assessment of n-butyl alcohol as used in cosmetics. International journal of toxicology, 27 Suppl 2, 53–69. [Link]

  • PubChem. (n.d.). Biuret. [Link]

  • Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. [Link]

  • Hanes, M. A., Marrs, G. E., & Fruin, J. T. (1981). Acute Oral Lethal Dose (LD50) in Male and Female Rats for CHR 8. Defense Technical Information Center. [Link]

  • Slideshare. (n.d.). chronic toxicity studies. [Link]

  • Kennedy, G. L., Jr, & Graepel, G. J. (1991). Acute toxicity in the rat following either oral or inhalation exposure. Toxicology letters, 56(3), 317–326. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - n-Butyronitrile. [Link]

  • David, R. M., Tyler, T. R., O'Neal, W. B., & Ouellette, R. (2000). Subchronic and developmental toxicity studies of n-butyl propionate vapor in rats. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 38(9), 819–828. [Link]

  • Taylor & Francis. (n.d.). Buformin – Knowledge and References. [Link]

  • Hach. (n.d.). SAFETY DATA SHEET. [Link]

  • Defense Technical Information Center. (n.d.). Acute Oral Toxicity (LD(50)) of CHF1 in Rats. [Link]

  • National Technical Reports Library. (2013). Dermal Sensitization Study in Guinea Pigs N-Butyl Mercaptan. Final Report. [Link]

  • Department of Toxic Substances Control. (n.d.). Acute Dermal Toxicity. [Link]

  • Zhu, Z., Jiang, W., Thompson, M. D., Echeverria, D., McGinley, J. N., & Thompson, H. J. (2015). Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat. Cancer prevention research (Philadelphia, Pa.), 8(6), 518–527. [Link]

  • DeFronzo, R., Fleming, G. A., Chen, K., & Bicsak, T. A. (2016). Metformin-associated lactic acidosis: Current perspectives on causes and risk. Metabolism: clinical and experimental, 65(2), 20–29. [Link]

  • Mancebo, A., González, Y., Hernández, I., & Carmenate, T. (2014). Dermal toxicity, eye and dermal irritation and skin sensitization evaluation of a new formulation of Bacillus thuringiensis var israelensis SH-14. Regulatory toxicology and pharmacology : RTP, 68(2), 244–248. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (n.d.). N-(n-butyl) thiophosphoric triamide (NBPT). [Link]

  • Deshpande, S. B., D'Souza, D. S., & Padmanabhan, R. (2014). Acute Toxicity of Organophosphorus Compounds in Guinea Pigs Is Sex- and Age-Dependent and Cannot Be Solely Accounted for by Acetylcholinesterase Inhibition. Journal of toxicology, 2014, 602535. [Link]

  • Auletta, C. S., & Schwartz, E. (1982). Acute dermal toxicity of two quarternary organophosphonium salts in the rabbit. Toxicology, 24(3-4), 245–250. [Link]

  • Kimmerle, G., & E-A, E. (1976). [The inhalation toxicity of tertiary butylisonitril in rats and mice. Acute toxicity and evaluation of embryotoxic and mutagenic effects (author's transl)]. Archiv fur Toxikologie, 35(3), 187–198. [Link]

  • Beckmann, R. (1975). Metabolism, plasma or serum levels, and elimination of phenformin in guinea pigs, rats, and dogs. The Journal of pharmacology and experimental therapeutics, 192(1), 89–99. [Link]

  • Ethiqa XR. (n.d.). 1.3 mg/mL Opioid Analgesic For subcutaneous use only For use in captive rodents, ferrets, laboratory rabbits, and non-human primates. [Link]

  • Miller, B. F., & Taylor, D. K. (2016). Pharmacokinetics and Paw Withdrawal Pressure in Female Guinea Pigs (Cavia porcellus) Treated with Sustained-Release Buprenorphine and Buprenorphine Hydrochloride. Journal of the American Association for Laboratory Animal Science : JAALAS, 55(2), 198–203. [Link]

  • MSD Veterinary Manual. (n.d.). Guinea Pigs. [Link]

Sources

Technical Guide: HPLC Retention Time Comparison of Buformin vs. 1-Butylbiuret

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Buformin (1-Butylbiguanide) is a potent antidiabetic agent from the biguanide class. Its primary degradation product, 1-Butylbiuret , forms via hydrolysis of the imino group. Quantifying this impurity is critical for safety, as biuret derivatives can exhibit distinct toxicity profiles.

This guide provides a technical analysis of the chromatographic separation of Buformin and 1-Butylbiuret. Due to the high polarity and basicity of biguanides, standard Reversed-Phase (RP) HPLC fails to retain them. This guide details the Ion-Pair Reversed-Phase (IP-RP) HPLC methodology—the industry "Gold Standard"—which leverages anionic pairing agents to achieve resolution.

Chemical Basis of Separation

Understanding the structural difference is the prerequisite for mastering the separation.

  • Buformin (Analyte): A strong base (pKa > 11.5). At typical HPLC pH (3.0–7.0), it exists as a diprotonated cation. It is highly hydrophilic.

  • 1-Butylbiuret (Impurity): Formed by the loss of an ammonia molecule and replacement with oxygen (hydrolysis). It is significantly less basic and less polar than the parent biguanide.

Structural Degradation Pathway

The following diagram illustrates the hydrolysis pathway that necessitates this separation.

degradation_pathway Buformin Buformin (1-Butylbiguanide) Highly Basic (pKa > 11.5) Protonated at pH 3-7 Hydrolysis Hydrolysis (+ H2O, - NH3) Buformin->Hydrolysis Biuret 1-Butylbiuret (Impurity) Less Basic Reduced Polarity Hydrolysis->Biuret

Figure 1: Degradation pathway of Buformin to 1-Butylbiuret via hydrolysis.[1][2][3][4]

Methodology: Ion-Pair RP-HPLC

Standard C18 columns cannot retain Buformin due to its extreme polarity; it elutes in the void volume (


). To solve this, we employ Ion-Pair Chromatography .[5][6]
The Mechanism
  • Mobile Phase Additive: A sulfonate salt (e.g., Sodium 1-Octanesulfonate) is added.

  • Complexation: The anionic sulfonate (

    
    ) pairs with the cationic Buformin (
    
    
    
    ).
  • Retention: This neutral, hydrophobic "ion-pair complex" interacts strongly with the C18 stationary phase, significantly increasing Buformin's retention time.

  • Selectivity: 1-Butylbiuret, being less basic, interacts weakly with the ion-pair reagent. Consequently, it elutes earlier than the Buformin complex in this specific mode.

Recommended Protocol (Self-Validating)
ParameterSpecificationRationale
Column C18 (L1), 4.6 x 150 mm, 5 µmStandard hydrophobic stationary phase.
Mobile Phase Phosphate Buffer (pH 3.0) + 10mM Sodium 1-Octanesulfonate : Acetonitrile (70:30)Low pH ensures ionization; Octanesulfonate provides retention; ACN controls elution speed.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 233 nmMax absorption for the conjugated system.
Temperature 30°CMaintains reproducible kinetics.

Retention Time Comparison & Data

In an optimized Ion-Pair system, the elution order is strictly defined by the strength of the ion-pairing interaction.

Typical Retention Data

Note: Absolute times vary by column age and system dwell volume. Relative Retention Time (RRT) is the critical metric.

CompoundApprox.[1][2][6][7][8][9][10][11] Retention Time (min)RRT (Relative to Buformin)Elution Behavior
1-Butylbiuret 4.5 – 5.5 min~0.4 – 0.5 Elutes early; weak interaction with ion-pair reagent.
Buformin 10.0 – 12.0 min1.00 Strongly retained due to hydrophobic ion-pair complex.
Chromatographic Workflow Decision Tree

Use this logic flow to validate your separation quality.

workflow_logic Start Inject Sample CheckVoid Is Peak at Void (1-2 min)? Start->CheckVoid VoidYes Yes: Ion Pairing Failed CheckVoid->VoidYes No Retention VoidNo No: Retention Achieved CheckVoid->VoidNo Peaks Retained CheckOrder Check Elution Order VoidNo->CheckOrder OrderCorrect Biuret (Early) -> Buformin (Late) VALID SYSTEM CheckOrder->OrderCorrect RRT ~0.5 OrderWrong Buformin Elutes Too Fast (Check Sulfonate Conc.) CheckOrder->OrderWrong RRT > 0.8

Figure 2: Logical workflow for validating the Buformin/Biuret separation.

Expert Insights & Troubleshooting

The "Tailing" Challenge

Biguanides are notorious for peak tailing due to interaction with residual silanols on the silica backbone.

  • Solution: Ensure your column is "End-capped." If tailing persists (Symmetry factor > 2.0), increase the buffer concentration to 50mM to suppress secondary interactions.

Impact of Ion-Pair Reagent Chain Length
  • Sodium 1-Octanesulfonate (C8): Strong retention (Recommended).

  • Sodium 1-Heptanesulfonate (C7): Moderate retention. Use if Buformin elutes too slowly (>20 min).

  • Sodium 1-Pentanesulfonate (C5): Weak retention. May cause Buformin to co-elute with the Biuret impurity.

Critical Safety Note

1-Butylbiuret is not just a chromatographic marker; it is a structural analog to biuret reagents which can interfere with protein assays and has different toxicological limits than Buformin. Strict resolution (Rs > 1.5) is required by regulatory bodies.[8]

References

  • Japanese Pharmacopoeia (JP XVII). Buformin Hydrochloride Monograph. Official Monographs, Pharmaceuticals and Medical Devices Agency (PMDA).

    • Source:

  • Tahara, K., et al. (2006) .[2] Determination of antihyperglycemic biguanides in serum and urine using an ion-pair solid-phase extraction technique followed by HPLC-UV. Biomedical Chromatography, 20(11), 1200-1205.[2]

    • Source:

  • Vasudevan, M., et al. (2012). Ion Pairing — Blessing or Curse? (Mechanistic explanation of Biguanide retention).

    • Source:

Sources

Comparative Crystallographic Analysis: Imidodicarbonic Diamide Derivatives vs. Urea-Based Scaffolds in Solid-State Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the realm of crystal engineering and drug development, the selection of a hydrogen-bonding scaffold is a critical decision that dictates solubility, stability, and bioavailability. While Urea (


) remains the gold standard for simple hydrogen-bond donor (HBD) motifs, Imidodicarbonic diamide  (commonly known as Biuret , 

) offers a distinct, often underutilized advantage: a tunable "molecular hinge" capable of bidentate chelation and extended supramolecular networking.

This guide objectively compares Imidodicarbonic diamide derivatives against their primary alternatives—Urea and Malonamide—providing crystallographic data and actionable protocols for researchers designing pharmaceutical co-crystals or metal-organic frameworks (MOFs).

Structural Mechanics & Conformational Analysis

To effectively utilize Imidodicarbonic diamide, one must understand its conformational landscape compared to its carbon-analog (Malonamide) and its parent (Urea).

The "Biuret Turn" vs. Urea Planarity

Unlike urea, which is rigidly planar due to resonance stabilization, Imidodicarbonic diamide possesses a central secondary amine (


) flanked by two carbonyls. In the solid state, this molecule often adopts a trans-trans  conformation, stabilized by intramolecular hydrogen bonds. This creates a pseudo-cyclic, planar motif often referred to as the "Biuret Turn," which is critical for designing planar stacking interactions in co-crystals.
Comparative Crystallographic Metrics

The following table synthesizes key structural parameters derived from single-crystal X-ray diffraction (SC-XRD) data.

FeatureImidodicarbonic Diamide (Biuret) Urea Malonamide
Formula



Crystal System Monoclinic (

)
Tetragonal (

)
Monoclinic (

)
Space Group

(Anhydrous)


H-Bond Donors 5 (3 distinct NH sites)4 (

)
4 (

)
H-Bond Acceptors 2 (Carbonyl O)1 (Carbonyl O)2 (Carbonyl O)
Backbone Flexibility Semi-Rigid: Stabilized by intramolecular H-bonds (Planar).Rigid: Resonance stabilized (Planar).Flexible: Central

allows rotation (Twisted/Kite-like).
Coordination Mode Bidentate: Chelates metals via O,O or N,N (deprotonated).Monodentate: Binds via O.Bidentate: Chelates via O,O (larger bite angle).

Key Insight: The "Biuret Turn" allows Imidodicarbonic diamide to mimic peptide turns, making it a superior scaffold for peptidomimetic drug design compared to the flexible malonamide or the overly rigid urea [1, 2].

Experimental Protocols: Crystallization & Characterization

Achieving high-quality single crystals of Imidodicarbonic diamide derivatives requires navigating their tendency to form amorphous powders or hydrates. The following protocol is self-validating: if the PXRD pattern does not match the calculated pattern from the SC-XRD step, the solvent system must be adjusted.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution.

CrystallizationWorkflow Synthesis Synthesis/Derivatization (Isocyanate Trimerization) Screening Solvent Screening (Polarity Index Scan) Synthesis->Screening Nucleation Controlled Nucleation (Slow Evaporation/Vapor Diffusion) Screening->Nucleation Supersaturation PXRD Checkpoint: PXRD (Bulk Phase Purity) Nucleation->PXRD PXRD->Screening Amorphous/Oiling (Loop Back) SCXRD SC-XRD Data Collection (Mo/Cu Source) PXRD->SCXRD Single Phase Confirmed Refinement Structure Refinement (SHELXL/OLEX2) SCXRD->Refinement

Figure 1: Validated workflow for obtaining diffraction-quality crystals of imidodicarbonic diamide derivatives.

Step-by-Step Protocol: Slow Evaporation with Solvent Tuning

Objective: Grow single crystals of a generic N-substituted imidodicarbonic diamide.

  • Solvent Selection: Start with Ethanol/Water (80:20 v/v) . Biuret derivatives often require protic solvents to disrupt intermolecular H-bonds and allow re-stacking.

    • Alternative: If the derivative is highly hydrophobic (e.g., hexamethylene derivatives), use Acetonitrile/DMF (90:10) .

  • Dissolution: Dissolve 20 mg of the compound in 2-5 mL of solvent at 50°C. Ensure the solution is clear; filter through a 0.45 µm PTFE filter to remove dust nuclei.

  • Vessel Setup: Place in a 20 mL scintillation vial. Cover with parafilm and pierce 3-5 small holes with a needle.

    • Causality: Too many holes = rapid evaporation = kinetic trapping (amorphous). Too few = no nucleation.

  • Temperature Control: Store at a constant 18-20°C. Avoid vibration.

  • Validation (The "Biuret Test"): Before mounting a crystal, dissolve a fragment in water and add 1% NaOH and dilute

    
    . A violet  color confirms the presence of the imidodicarbonic diamide backbone (chelation of Cu(II)), distinguishing it from urea decomposition products (which do not chelate as effectively) [3, 4].
    

Performance in Metal Coordination (Ligand Behavior)

In drug development, metal-based drugs (metallodrugs) often require ligands that are stable yet exchangeable. Here, Imidodicarbonic diamide outperforms urea.

Chelation Topology
  • Urea: Acts primarily as a monodentate ligand, binding metals through the carbonyl oxygen. This leads to weaker complexes that are easily hydrolyzed.

  • Imidodicarbonic Diamide: Acts as a bidentate monoanionic ligand (after deprotonation of the central N). It forms a stable 6-membered chelate ring with metals like Cu(II), Ni(II), and Zn(II).

Supramolecular Synthons

The diagram below illustrates the difference in supramolecular networking capability.

ChelationComparison cluster_0 Urea (Monodentate) cluster_1 Biuret (Bidentate Chelate) Metal1 Metal Ion (M+) Urea1 Urea Ligand Urea1->Metal1 O-Coordination (Weak) Metal2 Metal Ion (M+) Biuret Imidodicarbonic Diamide Biuret->Metal2 O,O-Coordination (Neutral) Biuret->Metal2 N,N-Coordination (Anionic/Deprotonated)

Figure 2: Comparison of ligand binding modes. Biuret offers dual-site coordination, enhancing complex stability.

References

  • Biuret Crystal Structure: Biuret - Wikipedia. Retrieved from .

  • Malonamide Polymorphism: Crystal structure of malonamide. Journal of the Chemical Society A. Retrieved from .

  • Biuret Reaction Mechanism: Biuret test - Biology Online Dictionary. Retrieved from .

  • Urea vs. Biuret H-Bonding: Engineering short, strong hydrogen bonds in urea di-carboxylic acid complexes. CrystEngComm. Retrieved from .

  • Thermodynamic Data: Imidodicarbonic diamide - NIST WebBook. Retrieved from .

Safety Operating Guide

Navigating the Unknown: A Safety and Handling Guide for Imidodicarbonic Diamide, N-butyl-

Author: BenchChem Technical Support Team. Date: February 2026

This guide, therefore, is built upon the established safety profile of the parent compound, Imidodicarbonic diamide (also known as Biuret) , and incorporates best practices for handling chemicals with unknown hazards. It is imperative that users of this guide supplement this information with a thorough, site-specific risk assessment conducted by qualified environmental health and safety (EHS) professionals.

Hazard Evaluation: An Inference-Based Approach

Due to the absence of specific toxicological data for N-butyl-imidodicarbonic diamide, we will extrapolate potential hazards from its parent compound, Biuret (CAS 108-19-0). It is crucial to assume that the N-butyl derivative may exhibit similar or potentially enhanced hazardous properties.

Key Inferred Hazards of Imidodicarbonic Diamide, N-butyl- (based on Biuret):

Hazard ClassDescriptionCitation
Skin Irritation Causes skin irritation.[1][2]
Serious Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Tract Irritation May cause respiratory irritation.[1][2]

Important Note: The addition of a butyl group may influence the compound's physical properties, such as its solubility and absorption characteristics, which could, in turn, affect its toxicological profile. Therefore, a heightened level of caution is warranted.

Engineering Controls: Your First Line of Defense

The primary strategy for safe handling is to minimize exposure through robust engineering controls.

  • Chemical Fume Hood: All handling of Imidodicarbonic diamide, N-butyl-, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1] This is critical to prevent inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.[3]

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[3]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory contact.

PPE CategorySpecificationRationale and Citation
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. It is crucial to inspect gloves before each use and practice proper removal techniques.[4]
Eye Protection Chemical safety goggles.To protect against splashes and dust, which can cause serious eye irritation.[2]
Skin and Body Protection A lab coat, worn fully buttoned.To protect skin and personal clothing from contamination.[5]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood.If there is a potential for aerosol generation outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_use Usage cluster_post Post-Handling Assess_Task Assess the Task (weighing, dissolution, etc.) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Task->Select_PPE Based on Hazards Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE If intact Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE and Dispose of Gloves Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A workflow for the selection and use of Personal Protective Equipment (PPE).

Step-by-Step Handling Procedures

A meticulous and systematic approach to handling is crucial.

Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard warnings.

  • Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][6] The container should be kept tightly closed.[1]

Weighing and Transferring (in a Chemical Fume Hood):

  • Prepare: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Tare: Use a tared weigh boat or container to minimize the need to transfer the chemical multiple times.

  • Transfer: Use a spatula or other appropriate tool to carefully transfer the solid material. Avoid creating dust.

  • Clean: After weighing, carefully clean the spatula and any other equipment used.

Dissolution:

  • Add Slowly: When dissolving, slowly add the solid Imidodicarbonic diamide, N-butyl- to the solvent while stirring.

  • Monitor: Be aware of any potential exothermic reactions.

Spill and Emergency Procedures

Small Spills (in a fume hood):

  • Contain: If a small amount of solid is spilled, carefully wipe it up with a damp paper towel to avoid generating dust.

  • Clean: Clean the spill area with soap and water.

  • Dispose: Place all contaminated materials in a sealed bag for proper disposal.

Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and institutional EHS.

  • Ventilate: Ensure the area is well-ventilated.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing Imidodicarbonic diamide, N-butyl- must be treated as hazardous waste.

  • Collect: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, labeled hazardous waste container.

  • Segregate: Do not mix this waste with other waste streams unless instructed to do so by EHS.

  • Dispose: Arrange for disposal through your institution's hazardous waste management program.

Disposal Decision Tree

Disposal_Decision_Tree Start Waste Generated (Solid, Liquid, Contaminated PPE) Is_Empty_Container Is it an empty container? Start->Is_Empty_Container Rinse_Container Triple rinse with a suitable solvent Is_Empty_Container->Rinse_Container Yes Is_Solid_Liquid Is it solid or liquid waste? Is_Empty_Container->Is_Solid_Liquid No Collect_Rinsate Collect rinsate as hazardous waste Rinse_Container->Collect_Rinsate Dispose_Container Dispose of rinsed container as non-hazardous waste (if permitted by institution) Collect_Rinsate->Dispose_Container Solid_Waste Collect in a designated solid hazardous waste container Is_Solid_Liquid->Solid_Waste Solid Liquid_Waste Collect in a designated liquid hazardous waste container Is_Solid_Liquid->Liquid_Waste Liquid Label_Waste Label container with 'Hazardous Waste' and full chemical name Solid_Waste->Label_Waste Liquid_Waste->Label_Waste Contact_EHS Contact EHS for pickup and disposal Label_Waste->Contact_EHS

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.